molecular formula C12H9F2NO B7874473 (3,5-Difluorophenyl)(pyridin-2-yl)methanol CAS No. 1339891-78-9

(3,5-Difluorophenyl)(pyridin-2-yl)methanol

Cat. No.: B7874473
CAS No.: 1339891-78-9
M. Wt: 221.20 g/mol
InChI Key: CLWPJAZARJLYNB-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a chemical building block of interest in advanced materials and coordination chemistry research. Compounds with difluorophenyl and pyridyl motifs are frequently employed as key precursors in the synthesis of cyclometalated iridium(III) complexes . These complexes are a significant area of study due to their photophysical and electrochemical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other photonic devices . The methanol functional group on this scaffold provides a handle for further synthetic modification, allowing researchers to incorporate this unit into larger, more complex molecular architectures. This product is intended for research and further manufacturing applications as a chemical precursor. It is not for diagnostic or therapeutic use, and it is strictly not for human use. Proper storage conditions should be observed to maintain product integrity. Handling should follow standard laboratory safety protocols.

Properties

IUPAC Name

(3,5-difluorophenyl)-pyridin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPJAZARJLYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260264
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
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Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339891-78-9
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339891-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α-(3,5-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,5-Difluorophenyl)(pyridin-2-yl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

(3,5-Difluorophenyl)(pyridin-2-yl)methanol: A Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) is a high-value chiral building block widely utilized in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1] Its structural core—a diaryl methanol linking an electron-deficient fluorinated phenyl ring with a basic pyridine moiety—serves as a critical pharmacophore in modern drug discovery.[1]

Why this molecule matters:

  • Metabolic Stability: The 3,5-difluoro substitution pattern blocks common metabolic soft spots (P450 oxidation sites) on the phenyl ring, extending the half-life of derived clinical candidates.[1]

  • Kinase Hinge Binding: The pyridine nitrogen often mimics the adenine ring of ATP, forming crucial hydrogen bonds within the hinge region of kinase targets (e.g., ALK, ROS1, MET).[1]

  • Chiral Versatility: The secondary alcohol provides a handle for stereoselective transformations (e.g., Mitsunobu inversion, Ritter reaction) to generate chiral amines or ethers, which are ubiquitous in drugs like Crizotinib or Ensartinib analogues.[1]

Part 2: Chemical Identifiers & Properties

PropertyData
CAS Number 1339891-78-9
IUPAC Name (3,5-Difluorophenyl)(pyridin-2-yl)methanol
Molecular Formula C₁₂H₉F₂NO
Molecular Weight 221.20 g/mol
SMILES OC(C1=CC(F)=CC(F)=C1)C1=NC=CC=C1
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Pyridine N) ~3.5–4.0 (Estimated; reduced basicity due to electron-withdrawing phenyl group)

Part 3: Synthetic Methodologies

Route A: Grignard Addition (Racemic Synthesis)

This method utilizes the nucleophilic addition of a metallated pyridine species to an aldehyde.[1] It is robust and cost-effective for generating the racemic alcohol.[1]

  • Reagents: 2-Bromopyridine, i-PrMgCl (Turbo Grignard) or n-BuLi, 3,5-Difluorobenzaldehyde.[1]

  • Protocol:

    • Metallation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF at -78°C. Slowly add n-BuLi (1.1 eq) to generate 2-lithiopyridine. Note: Use Turbo Grignard (i-PrMgCl[1]·LiCl) at 0°C for safer scaling.

    • Addition: Cannulate the lithio-pyridine solution into a pre-cooled solution of 3,5-difluorobenzaldehyde (1.05 eq) in THF at -78°C.

    • Quench: Stir for 1 hour, then quench with saturated NH₄Cl solution.

    • Purification: Extract with EtOAc. The product often crystallizes upon triturating with hexanes/ether.[1]

Route B: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

For drug development requiring specific enantiomers (often the (R)-isomer for kinase binding), direct asymmetric reduction of the corresponding ketone is superior to chiral resolution.[1]

  • Precursor: (3,5-Difluorophenyl)(pyridin-2-yl)methanone (CAS: 1187167-05-0).[1]

  • Catalyst: RuCl (Noyori catalyst).[1]

  • Protocol:

    • Dissolve the ketone in a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mix).[1]

    • Add 1 mol% Ru-catalyst.

    • Stir at 28°C for 24 hours.

    • Result: Yields >95% with >94% ee.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Route A: Grignard (Racemic) cluster_1 Route B: Asymmetric Reduction Start1 2-Bromopyridine Intermediate1 2-Lithiopyridine (Nucleophile) Start1->Intermediate1 Metallation Reagent1 n-BuLi or i-PrMgCl (THF, -78°C) Reagent1->Intermediate1 ProductRac Racemic Alcohol (3,5-Difluorophenyl)(pyridin-2-yl)methanol Intermediate1->ProductRac Nucleophilic Addition Start2 3,5-Difluorobenzaldehyde Start2->ProductRac StartKetone Ketone Precursor (3,5-Difluorophenyl)(pyridin-2-yl)methanone ProductChiral Chiral Alcohol (>94% ee) StartKetone->ProductChiral Asymmetric Transfer Hydrogenation Catalyst Ru-TsDPEN (HCOOH/Et3N) Catalyst->ProductChiral

Caption: Comparative synthetic pathways for racemic (Route A) and enantioselective (Route B) production of the target alcohol.

Part 4: Mechanistic Insights & Applications

The Fluorine Effect in SAR (Structure-Activity Relationship)

The 3,5-difluoro motif is not arbitrary.[1] In medicinal chemistry, this specific substitution pattern is employed to:

  • Increase Lipophilicity (LogP): Fluorine substitution increases membrane permeability, crucial for CNS-penetrant drugs (e.g., ALK inhibitors for brain metastases).[1]

  • Block Metabolism: The 3- and 5-positions on the phenyl ring are electron-poor, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.[1]

  • Dipole Modulation: The C-F bonds create a strong dipole that can engage in orthogonal multipolar interactions with protein backbones.[1]

Downstream Transformations

This alcohol is rarely the final drug.[1] It is a "pivot point" for further functionalization:

  • Chiral Amines: Converted via Mitsunobu reaction (with phthalimide) or mesylation/azide displacement to form chiral amines.[1] These amines are direct analogues of the Crizotinib scaffold.[1]

  • Ether Linkages: Used to synthesize diaryl ethers found in antihistamines and agrochemicals.[1]

Visualization: Pharmacophore Features

Pharmacophore Core (3,5-Difluorophenyl)(pyridin-2-yl)methanol Feature1 Pyridine Nitrogen (H-Bond Acceptor) Core->Feature1 Feature2 3,5-Difluoro Motif (Metabolic Block / Lipophilicity) Core->Feature2 Feature3 Chiral Hydroxyl (H-Bond Donor / Synthetic Handle) Core->Feature3 Target1 Kinase Hinge Binding (e.g., ALK, MET) Feature1->Target1 Mimics Adenine N1 Target2 ADME Optimization (Half-life extension) Feature2->Target2 Prevents P450 Oxidation Target3 Stereoselective Synthesis (Chiral Amines) Feature3->Target3 Precursor to Amines

Caption: Structural dissection of the molecule highlighting its pharmacophoric roles in drug design.[1]

Part 5: Safety & Handling (MSDS Highlights)

While generally stable, this compound exhibits standard organic irritant properties.[1]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302)[1][2]

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

  • Handling: Hygroscopic.[1][3][4] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • First Aid: In case of eye contact, rinse immediately with abundant water for 15 minutes.[1][3][4][5]

References

  • ChemScene. (2024).[1] (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Data. Retrieved from [1][6]

  • PubChem. (2024).[1] Phenyl(pyridin-2-yl)methanol Compound Summary (Analogous Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: Pyridine-methanol derivatives. Retrieved from

  • Google Patents. (2010).[1] Process for the preparation of Voriconazole and analogues (Demonstrating diaryl alcohol synthesis). Retrieved from

Sources

Solubility profile of (3,5-Difluorophenyl)(pyridin-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection strategy for (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9). As a critical intermediate in the synthesis of kinase inhibitors and chiral pharmaceutical building blocks, understanding its solubility behavior is paramount for process optimization, purification, and formulation.[1]

This document moves beyond static data, offering a dynamic framework for solvent selection based on the molecule's calculated physicochemical properties (LogP 2.44, TPSA 33.[1]12) and functional group interplay. We define specific protocols for gravimetric solubility determination and recrystallization, supported by mechanistic insights into the compound's hydrogen-bonding network.

Physicochemical Context & Structure-Property Relationships

To predict and manipulate solubility, we must first deconstruct the molecule's interaction potential.

PropertyValueImplication for Solubility
Molecular Weight 221.20 g/mol Low MW facilitates dissolution in diverse organic solvents.
LogP (Calc) 2.44Moderately lipophilic. Indicates poor water solubility but high affinity for chlorinated and mid-polarity solvents (DCM, EtOAc).[1]
H-Bond Donors 1 (Hydroxyl)Capable of donating H-bonds to acceptors like DMSO, MeOH, and Acetone.[1]
H-Bond Acceptors 2 (Pyridine N, F)The pyridine nitrogen is a strong acceptor and a basic site (pKa ~3-4), allowing pH-dependent solubility switching.[1]
Fluorine Effect 3,5-DifluoroIncreases lipophilicity and crystal lattice energy compared to the non-fluorinated analog, potentially reducing solubility in alkanes.[1]
Mechanistic Insight: The Pyridine "Switch"

The pyridine ring provides a unique handle for solubility modulation. While the neutral molecule is lipophilic, protonation of the pyridine nitrogen (N1) in acidic media generates a pyridinium salt, drastically increasing water solubility.[1] This property is exploitable for liquid-liquid extraction (work-up) but requires careful pH control during crystallization to prevent yield loss.

Solubility Profile: Strategic Assessment

The following profile categorizes solvents based on their interaction mechanism with the solute. Note: Data categories are derived from structure-activity relationships (SAR) of diarylmethanol analogs.

Table 1: Predicted Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Strong H-bonding match. The solvent OH interacts with the solute's Pyridine-N and OH.
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-dipole interactions and H-bond acceptance from the solute's hydroxyl group.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the aromatic rings and fluoro-substituents via dispersion forces.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10–50 mg/mL)Good general solubility.[1] Ideal candidates for crystallization (often used with anti-solvents).[1]
Hydrocarbons Heptane, Hexane, TolueneLow (<5 mg/mL)Lack of polar interactions.[1] Toluene may show marginal solubility due to

-

stacking.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)High LogP prevents hydration.
Acidic Aqueous 1M HCl, 1M H₂SO₄Soluble (>50 mg/mL)Protonation of pyridine forms a water-soluble cation.[1]

Experimental Protocols

As an Application Scientist, I prioritize reproducibility. The following protocols are designed to be self-validating.

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise solubility curves for your specific batch.

  • Preparation: Weigh ~100 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol into a 4 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Checkpoint: If fully dissolved, add more solid until saturation is observed (visible suspension).[1]

  • Agitation: Place on an orbital shaker (500 rpm) for 24 hours at controlled temperature (25°C).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate (e.g., 200 µL) in a tared vessel under vacuum. Weigh the residue to calculate concentration (mg/mL).

    • Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

Target: Purification from process impurities.[1]

  • Primary Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1]

  • Anti-Solvent: n-Heptane.

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimum hot EtOAc (approx. 60°C).

  • Polishing: Perform hot filtration to remove insoluble particulates.[2]

  • Nucleation: Cool slowly to 40°C. Add n-Heptane dropwise until a persistent haze forms.

  • Crystal Growth: Re-heat slightly to clear the haze, then cool to Room Temperature (RT) at a rate of 10°C/hour.

  • Harvest: Age at 0–5°C for 2 hours. Filter and wash with cold 1:3 EtOAc:Heptane.

Visualization of Workflows

Figure 1: Solubility Screening & Decision Logic

This flowchart guides the researcher through the solvent selection process based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: (3,5-Difluorophenyl) (pyridin-2-yl)methanol DefineGoal Define Goal Start->DefineGoal Reaction Reaction Medium DefineGoal->Reaction Purification Purification/Crystallization DefineGoal->Purification CheckPolarity Check Polarity Requirements Reaction->CheckPolarity ScreenSol Screen Solvent/Anti-Solvent Purification->ScreenSol HighSol High Solubility Req. (THF, DCM, MeOH) CheckPolarity->HighSol Standard Catalysis Metal Catalysis? Avoid coord. solvents (Pyridine) CheckPolarity->Catalysis Sensitive System1 System A: EtOAc / Heptane ScreenSol->System1 Lipophilic Impurities System2 System B: IPA / Water ScreenSol->System2 Polar Impurities

Caption: Decision matrix for solvent selection distinguishing between reaction medium requirements and purification strategies.

Figure 2: pH-Dependent Solubility Mechanism

Visualizing the "Pyridine Switch" effect which allows for acid-base extraction.

Mechanism Neutral Neutral Form (Lipophilic) LogP ~2.44 Soluble in DCM/EtOAc Ionic Pyridinium Salt (Hydrophilic) LogP < 0 Soluble in Water Neutral->Ionic pH < 3 Acid + H+ (Acid) Base + OH- (Base) Ionic->Neutral pH > 8

Caption: The reversible protonation of the pyridine nitrogen alters solubility, enabling aqueous extraction protocols.[1]

Process Chemistry Implications

  • Reaction Monitoring (HPLC): Due to the UV-active pyridine and phenyl rings, solubility in Acetonitrile/Water mixtures is excellent, making Reverse Phase HPLC (C18 column) the standard analytical method.[1]

    • Caution: Ensure the mobile phase pH is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing caused by the basic pyridine nitrogen interacting with silanol groups.[1]

  • Telescoped Synthesis: If this molecule is an intermediate, avoid evaporating high-boiling solvents like DMSO. Instead, perform a "drown-out" crystallization by adding water to the DMSO solution to precipitate the product (taking advantage of its water insolubility).

References

  • ChemScene. (2023). (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Data & Calculated Properties. Retrieved from

  • PubChem. (2023). Compound Summary for Phenyl(pyridin-2-yl)methanol (Analog). National Library of Medicine. Retrieved from [1]

  • BenchChem. (2023). Protocol for the Recrystallization of Benzhydrol Derivatives. Retrieved from [1]

  • University of Massachusetts. (n.d.). Recrystallization Methodologies for Organic Solids. Retrieved from [1]

Sources

Physicochemical Characterization of (3,5-Difluorophenyl)(pyridin-2-yl)methanol: A Comprehensive Guide to pKa and Acidity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS No. 1339891-78-9)[1]

Executive Summary

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a highly specialized chiral secondary alcohol and a critical building block in modern medicinal chemistry[1]. Structurally, it bridges a pyridine ring and a 3,5-difluorophenyl ring via a central carbinol carbon. Understanding the precise acid-base dissociation constants (pKa) of this molecule is paramount for predicting its lipophilicity (LogD), aqueous solubility, and target-binding affinity during drug formulation.

This technical whitepaper provides an in-depth analysis of the molecule's acidity, utilizing established physicochemical principles to deduce its pKa values. Furthermore, it details self-validating experimental protocols required to empirically determine these values in a laboratory setting.

Structural Analysis and Electronic Effects (Causality)

The acid-base profile of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is governed by two distinct ionizable centers:

  • The Pyridine Nitrogen (Conjugate Acid): Capable of accepting a proton to form a pyridinium cation.

  • The Hydroxyl Group (-OH): Capable of donating a proton to form an alkoxide anion.

To understand the pKa shifts in this molecule, we must analyze the inductive (-I) effects exerted by its substituents.

The Hydroxyl Group Acidity

Unsubstituted diphenylmethanol (benzhydrol) exhibits a predicted pKa of 13.55 ± 0.20[2]. When one phenyl ring is replaced by a pyridine ring (as in 2-pyridinemethanol), the pKa drops slightly to 13.48 ± 0.10[3]. However, the introduction of a 4-chlorophenyl group in place of a standard phenyl ring (4-Chlorophenyl-2-pyridinylmethanol) significantly increases acidity, dropping the predicted pKa to 12.46 ± 0.20[4].

In our target molecule, the presence of two highly electronegative fluorine atoms at the meta positions (3,5-difluoro) exerts a massive electron-withdrawing inductive pull through the sigma bonds. This strongly stabilizes the resulting alkoxide anion, driving the pKa down even further than the mono-chloro derivative.

The Pyridine Nitrogen Basicity

Conversely, this same electron-withdrawing effect destabilizes the conjugate acid. Unsubstituted pyridine has a pKa of ~5.2. The adjacent hydroxyl group and the highly electronegative 3,5-difluorophenyl ring pull electron density away from the pyridine nitrogen. This makes the nitrogen lone pair less available for protonation, significantly decreasing its basicity (lowering the conjugate acid pKa).

G A 3,5-Difluorophenyl Group (-I Effect) B Carbinol Carbon (Central Node) A->B Electron Withdrawal C Hydroxyl Group (-OH) (pKa ~11.8 - 12.2) B->C Alkoxide Stabilization D Pyridine Nitrogen (pKa ~3.5 - 4.0) B->D Decreased Basicity D->B -I Effect

Inductive effects of substituents on the pKa values of the hydroxyl and pyridine groups.

Predictive pKa Profiling (Quantitative Data)

Based on the Hammett equation and comparative substructure analysis of related compounds[2][3][4], the theoretical pKa values for (3,5-Difluorophenyl)(pyridin-2-yl)methanol are summarized below.

Ionizable GroupReference CompoundRef. pKaTarget Molecule Estimated pKaShift Rationale
Hydroxyl (-OH) Benzhydrol13.55[2]11.8 – 12.2 Strong -I effect from 3,5-diF and pyridine rings stabilizes the alkoxide anion.
Pyridine (NH⁺) Pyridine5.203.5 – 4.0 Electron withdrawal from the carbinol and difluorophenyl groups destabilizes the cation.

Experimental Methodologies for pKa Determination

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

This protocol utilizes a mixed-solvent system to maintain compound solubility, followed by mathematical extrapolation to 100% aqueous conditions.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve exactly 2.0 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol in 10 mL of a methanol/water mixture[5]. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by weight).

  • Ionic Strength Adjustment: Add 0.15 M KCl to each solution to maintain a constant ionic strength, mimicking physiological conditions.

  • Titration: Under a nitrogen blanket (to prevent CO₂ absorption), titrate the solution with standardized 0.5 M HCl to pH 2.0 to fully protonate the pyridine ring[5].

  • Reverse Titration: Titrate the solution with standardized 0.5 M KOH from pH 2.0 up to pH 13.0[5]. Record the pH after each 0.01 mL addition using a calibrated glass electrode.

  • Data Analysis: Plot the apparent pKa (psKa) calculated at each cosolvent ratio against the inverse dielectric constant of the solvent mixture.

  • Extrapolation: Perform a Yasuda-Shedlovsky linear extrapolation to a 100% aqueous environment to determine the true aqueous pKa.

Protocol B: UV-Metric Titration

Because the protonation of the pyridine ring alters the conjugated


-system of the molecule, UV-Vis spectrophotometry provides a highly sensitive orthogonal validation method.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to pH 6.0 in 0.2 pH increments.

  • Sample Spiking: Add a micro-aliquot of the compound (dissolved in DMSO) to each buffer solution. Ensure the final DMSO concentration is < 0.5% to avoid solvent effects.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) for each pH-adjusted solution.

  • Isosbestic Point Identification: Identify the isosbestic point(s) to confirm a simple two-state equilibrium (protonated vs. unprotonated pyridine).

  • Non-Linear Regression: Plot the absorbance at the wavelength of maximum variance (

    
    ) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.
    

G A Compound Prep (3,5-Difluorophenyl)(pyridin-2-yl)methanol B Solubility Assessment A->B C Potentiometric Titration (Cosolvent System) B->C Low Aqueous Solubility D UV-Metric Titration (Aqueous/Buffer) B->D Strong Chromophore Shift E Yasuda-Shedlovsky Extrapolation C->E F Multi-wavelength Absorbance Analysis D->F G Final pKa Determination E->G F->G

Workflow for pKa determination using potentiometric and UV-metric titration methods.

Implications for Drug Development

The precise pKa values of (3,5-Difluorophenyl)(pyridin-2-yl)methanol dictate its behavior in biological systems.

  • Absorption: With a pyridine pKa of ~3.5 - 4.0, the molecule will be predominantly un-ionized at intestinal pH (pH ~6.5 - 7.4), allowing for excellent passive membrane permeability and high oral bioavailability.

  • Gastric Solubility: In the acidic environment of the stomach (pH ~1.5 - 2.0), the pyridine ring will be fully protonated, significantly increasing transient aqueous solubility before intestinal absorption.

  • Formulation: The highly acidic nature of the hydroxyl group (pKa ~12) means it will not ionize under physiological conditions, acting strictly as a hydrogen bond donor/acceptor in target-binding pockets.

References

  • ChemBK. 2-Pyridine methanol. Retrieved from [Link]

Sources

The Thermodynamic Stability of Fluorinated Diarylmethanols: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Fluorinated Diarylmethanols Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Fluorinated diarylmethanols represent a critical scaffold in modern drug discovery, serving as bioisosteres for standard alcohols to modulate lipophilicity (


), metabolic stability, and target binding affinity.[1] While the introduction of fluorine is often viewed through the lens of kinetic stability (blocking metabolic soft spots), its impact on thermodynamic stability —specifically bond dissociation energies (BDE), conformational locking via intramolecular hydrogen bonding (IMHB), and acid dissociation constants (

)—is equally profound.

This guide analyzes the thermodynamic drivers that govern the stability of these scaffolds, providing actionable protocols for their synthesis and characterization.

Part 1: The Fluorine Effect on Molecular Thermodynamics

The thermodynamic stability of fluorinated diarylmethanols is governed by the interplay between the high electronegativity of fluorine (


) and its capacity for electrostatic stabilization.
Electronic Destabilization of Oxidation Pathways

The primary thermodynamic vulnerability of diarylmethanols is oxidation to the corresponding ketone (benzophenone derivatives) or dehydration to a carbocation. Fluorine substitution dramatically alters the free energy landscape of these transitions.

  • Inductive Effect (

    
    ):  Fluorine atoms on the aryl ring withdraw electron density from the carbinol carbon. This destabilizes the formation of the electron-deficient transition states required for oxidation (hydride abstraction) or 
    
    
    
    substitution (carbocation formation).
  • Thermodynamic Consequence: The activation energy (

    
    ) for oxidation increases, rendering the fluorinated alcohol thermodynamically more persistent in oxidative environments (e.g., Cytochrome P450 active sites).
    
Conformational Locking via IMHB

In ortho-fluorinated diarylmethanols, an Intramolecular Hydrogen Bond (IMHB) forms between the hydroxyl proton and the fluorine atom (


).
  • Energetic Gain: This interaction typically lowers the ground state energy by 1.0–2.5 kcal/mol , depending on solvent polarity.

  • The "Gauche" Effect: Unlike non-fluorinated analogues which possess free rotation, the

    
     interaction creates a "pseudo-cyclic" 5-membered ring, thermodynamically locking the molecule into a specific conformer. This reduces the entropic penalty upon binding to a protein target.
    
Acidity and pKa Modulation

Thermodynamic stability in biological media is also a function of ionization state.[1] Fluorination drastically increases the acidity of the hydroxyl group.

Table 1: Comparative Thermodynamic Metrics

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] pKa (H₂O)C-H BDE (kcal/mol)Oxidation Potential
Diphenylmethanol ~16.5~84Moderate
(4-Fluorophenyl)methanol ~15.8~86High
Bis(pentafluorophenyl)methanol ~10.2*~94Very High

*Note: Estimated based on homology with Hexafluoroisopropanol (HFIP, pKa 9.3).

Part 2: Visualizing the Stability Landscape

The following diagram illustrates the causal relationship between fluorine substitution and the resulting thermodynamic and kinetic stability outcomes.

G F_Sub Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Sub->Inductive Resonance Resonance Effect (+R) (Lone Pair Donation) F_Sub->Resonance IMHB Intramolecular H-Bond (O-H ... F) F_Sub->IMHB Carbocation Destabilized Carbocation Intermediate Inductive->Carbocation Prevents Dehydration Bond_Strength Increased C-H Bond Strength Inductive->Bond_Strength Prevents Oxidation Conformer Conformational Lock (Low Entropy) IMHB->Conformer u0394G Stabilization Metabolic High Metabolic Stability Carbocation->Metabolic Bond_Strength->Metabolic Binding Enhanced Target Binding Affinity Conformer->Binding

Figure 1: Mechanistic flow detailing how fluorine substitution translates to thermodynamic and kinetic stability.[1]

Part 3: Synthetic Pathways & Thermodynamic Control

Synthesizing fluorinated diarylmethanols requires strict thermodynamic control.[1] The electron-deficient nature of fluorinated aryl rings makes them susceptible to nucleophilic aromatic substitution (


) if temperatures are unregulated.[1]
Protocol: Grignard Addition with Thermal Control

Objective: Synthesis of (Pentafluorophenyl)(phenyl)methanol.[1]

1. Reagents & Setup
  • Substrate: Benzaldehyde (1.0 eq).[1]

  • Reagent: Pentafluorophenylmagnesium bromide (1.2 eq) [Freshly prepared or commercial].[1]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.[1][3] Note: 
    
    
    
    is thermodynamically preferred to minimize solvent coordination effects that can lead to side reactions.
  • Atmosphere: Argon (balloon or manifold).[1]

2. Step-by-Step Methodology
  • Activation: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add Mg turnings and a crystal of

    
    .[1]
    
  • Grignard Formation: Add bromopentafluorobenzene in

    
     dropwise.
    
    • Critical Control Point: Maintain temperature < 35°C . Higher temperatures may trigger Wurtz-type coupling or benzyne formation due to the instability of the perfluorinated anion.

  • Addition: Cool the Grignard solution to 0°C . Add benzaldehyde dropwise over 30 minutes.

    • Thermodynamic Rationale: Low temperature favors the kinetic 1,2-addition product (alcohol) over thermodynamic equilibration or byproduct formation.[1]

  • Quench: Quench with saturated

    
     (aq). Avoid strong acids (
    
    
    
    ) to prevent acid-catalyzed dehydration, which is accelerated if the carbocation is stabilized by the non-fluorinated ring.
  • Purification: Extract with DCM, dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc).
    

Part 4: Experimental Validation Protocols

To validate the thermodynamic stability and IMHB presence, the following self-validating protocols are recommended.

NMR Titration (IMHB Validation)

This protocol determines if the O-H proton is involved in an intramolecular hydrogen bond with Fluorine.

  • Baseline Scan: Acquire

    
     NMR of the compound in 
    
    
    
    (non-polar). Note the chemical shift (
    
    
    ) of the OH proton.[11]
  • Titration: Add DMSO-

    
     in increments (10 
    
    
    
    L).[1]
  • Analysis:

    • Weak/No IMHB: The OH peak will shift significantly downfield (towards higher ppm) as DMSO disrupts weak interactions to form intermolecular H-bonds.[1]

    • Strong IMHB: The OH peak shift will be minimal (

      
       ppm shift), indicating the intramolecular 
      
      
      
      bond is thermodynamically stronger than the solvent interaction.
Differential Scanning Calorimetry (DSC)

Used to measure the thermal stability and melting point depression caused by fluorination.

  • Ramp: Heat sample from 25°C to 250°C at 10°C/min under

    
    .
    
  • Observation: Look for the endothermic melting peak followed by exothermic decomposition.[1]

  • Interpretation: A decomposition temperature (

    
    ) significantly higher than the non-fluorinated analogue confirms enhanced thermal stability.[1]
    

Part 5: Experimental Workflow Diagram

Workflow cluster_synth Synthesis (Thermodynamic Control) cluster_analysis Stability Validation start Start: Fluorinated Substrate Selection grignard Grignard Formation (T < 35°C, Et2O) start->grignard addition Electrophile Addition (0°C, Argon) grignard->addition quench Mild Quench (Sat. NH4Cl) addition->quench nmr 1H-NMR Titration (IMHB Check) quench->nmr forced_deg Forced Degradation (Oxidative Stress Test) quench->forced_deg decision Is OH Shift < 0.5 ppm? nmr->decision pass High Thermodynamic Stability Confirmed decision->pass Yes (Locked) fail Re-design: Steric/Electronic Adj. decision->fail No (Labile)

Figure 2: Operational workflow for synthesizing and validating fluorinated diarylmethanols.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Bégué, J. P., & Bonnet-Delpon, D. (2006).[1] Recent advances (1995–2005) in fluorinated alcohols and amines.[1] Journal of Fluorine Chemistry. Link

  • Hunter, L. (2010).[1] The C–F···H–C hydrogen bond in organic chemistry.[1] Beilstein Journal of Organic Chemistry. Link

  • DiMagno, S. G., & Sun, H. (2006).[1] The strength of the C–F bond depends on the chemical environment. Current Opinion in Chemical Biology. Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on reaction rates and pKa). Journal of Fluorine Chemistry. Link

Sources

An In-depth Technical Guide to the Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a key building block in medicinal chemistry, recognized for its role in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The title compound, (3,5-Difluorophenyl)(pyridin-2-yl)methanol, serves as a valuable scaffold in this context, combining a difluorinated phenyl ring with a pyridinyl moiety. This structural motif is of considerable interest to researchers in drug discovery and development. This document details the most prevalent and effective methods for its synthesis, providing both theoretical understanding and practical, actionable protocols.

Core Synthetic Strategies

The synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol can be primarily approached through two convergent strategies:

  • Nucleophilic Addition to an Aldehyde: This involves the reaction of a pyridin-2-yl organometallic reagent with 3,5-difluorobenzaldehyde.

  • Reduction of a Ketone: This method entails the synthesis of the precursor ketone, (3,5-Difluorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired secondary alcohol.

Each of these strategies offers distinct advantages and is amenable to various modifications to optimize yield and purity.

Strategy 1: Grignard Reaction of 2-Bromopyridine with 3,5-Difluorobenzaldehyde

This classical organometallic approach involves the formation of a pyridin-2-yl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.

Mechanism of Grignard Reagent Formation and Nucleophilic Addition

The Grignard reagent is prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. The solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the organomagnesium species. Once formed, the pyridin-2-ylmagnesium bromide adds to the carbonyl group of 3,5-difluorobenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition 2-Bromopyridine 2-Bromopyridine Pyridin-2-yl-MgBr Pyridin-2-yl-MgBr 2-Bromopyridine->Pyridin-2-yl-MgBr Mg, Ether Mg Mg Mg->Pyridin-2-yl-MgBr Alkoxide Intermediate Alkoxide Intermediate Pyridin-2-yl-MgBr->Alkoxide Intermediate + 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde->Alkoxide Intermediate Product (3,5-Difluorophenyl)(pyridin-2-yl)methanol Alkoxide Intermediate->Product H3O+ workup

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 3,5-Difluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 3,5-Difluorobenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

ReagentMolar Eq.Notes
2-Bromopyridine1.0
Magnesium1.2
3,5-Difluorobenzaldehyde1.0
Solvent-Anhydrous Diethyl Ether or THF
Temperature0 °C to RT
Typical Yield60-80% (estimated based on similar reactions)

Strategy 2: Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)methanone

This two-step approach first involves the synthesis of the corresponding ketone, which is then reduced to the desired alcohol. This method is often preferred for its scalability and the commercial availability of the starting materials for the ketone synthesis.

A. Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanone

The ketone precursor can be synthesized via a Friedel-Crafts acylation or, more commonly, through a cross-coupling reaction. A reliable method is the Suzuki coupling of a pyridin-2-ylboronic acid derivative with a 3,5-difluorobenzoyl chloride.

B. Reduction of the Ketone

The reduction of the carbonyl group in (3,5-Difluorophenyl)(pyridin-2-yl)methanone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.[1][2]

Mechanism of Ketone Reduction with Sodium Borohydride

Sodium borohydride serves as a source of hydride ions (H⁻).[2] The hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. In a protic solvent like methanol or ethanol, the alkoxide is subsequently protonated to yield the alcohol.

Ketone Reduction Ketone (3,5-Difluorophenyl)(pyridin-2-yl)methanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide NaBH4 (Hydride attack) NaBH4 NaBH4 NaBH4->Alkoxide Alcohol (3,5-Difluorophenyl)(pyridin-2-yl)methanol Alkoxide->Alcohol Solvent (e.g., MeOH) protonation

Caption: Mechanism of Ketone Reduction with NaBH₄.

Detailed Experimental Protocol for Ketone Reduction

Materials:

  • (3,5-Difluorophenyl)(pyridin-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve (3,5-Difluorophenyl)(pyridin-2-yl)methanone (1.0 eq) in a mixture of methanol and dichloromethane at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of deionized water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase to yield the crude product.

    • Purify by column chromatography on silica gel (ethyl acetate/hexanes) to obtain pure (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[1]
Solvent Methanol/DCM[3]
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%[1]

Asymmetric Synthesis

For applications requiring enantiomerically pure (3,5-Difluorophenyl)(pyridin-2-yl)methanol, catalytic asymmetric reduction of the precursor ketone is the most efficient strategy. Chiral catalysts, often based on ruthenium or iridium complexes with chiral ligands, can facilitate highly enantioselective hydrogenation.[4]

A patented method describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using an Iridium catalyst with a chiral ligand, achieving high yields and enantiomeric excess (ee) values above 99%.[4] This approach is particularly valuable for the synthesis of chiral drug intermediates.

Purification and Characterization

Purification of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is typically achieved by silica gel column chromatography. The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is readily achievable through well-established synthetic methodologies. The choice between a Grignard-based approach and a ketone reduction strategy will depend on factors such as the availability of starting materials, desired scale, and the need for enantiomeric purity. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this important building block for pharmaceutical research and development.

References

  • Ascensio, J. A., et al. (2014). Chemoselective and stereoselective reductions with modified borohydride reagents. Drug Discovery & Development.
  • Li, W., & Wang, J. (2023).
  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmaceutical Sciences and Research.
  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.
  • Oderinde, M. S., & Johannes, J. W. (2018). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 95, 233-250.
  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ChemScene. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanol.
  • Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(2), 179-184.
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. In Organic Chemistry II.
  • ChemScene. (n.d.). (3,5-Difluoropyridin-2-yl)methanol.
  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.
  • Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros.
  • De Luca, L., et al. (2025).
  • BLDpharm. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanol.
  • Smaill, J. B., et al. (1998). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 41(8), 1381-1397.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2020).
  • Reddy, M. V. R., et al. (2007). Co-catalyzed mild and chemoselective reduction of phenyl esters with NaBH4: a practical synthesis of (R)-tolterodine. Tetrahedron: Asymmetry, 18(11), 1345-1349.
  • Kandathil, J., et al. (2018). Synthesis of Heteroarylated Pyridines via a Double C−H Bond Functionalization using Palladium-catalyzed 1,4-Migration/Direct Arylation. Chemistry - A European Journal, 24(51), 13497-13501.
  • EP0192287A2 - Process for the preparation of fluorinated pyridines. (1986).
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).
  • Sigma-Aldrich. (n.d.). 3,5-Difluoro-2-(trifluoromethyl)pyridine.
  • Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal carbonyl complex [Undergraduate Honors Thesis Collection]. Butler University.

Sources

Molecular weight and formula analysis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cheminformatic Profiling and Analytical Characterization of (3,5-Difluorophenyl)(pyridin-2-yl)methanol Document Type: Technical Monograph & Analytical Guide Author Persona: Senior Application Scientist, Pharmaceutical Analysis Division

Executive Summary & Molecular Architecture

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antihistamines (related to carbinoxamine) and kinase inhibitors where the diaryl-methanol motif serves as a chiral linker.

As a Senior Application Scientist, I emphasize that the analysis of this molecule requires a multi-modal approach. The presence of the electronegative fluorine atoms at the 3 and 5 positions of the phenyl ring significantly alters the electronic landscape compared to a standard phenyl-pyridyl methanol, affecting both lipophilicity (


) and the acidity of the benzylic hydroxyl group.
Physicochemical Identity Table
PropertyValue / DescriptionTechnical Note
IUPAC Name (3,5-difluorophenyl)(pyridin-2-yl)methanol
Molecular Formula

Average Mol.[1][2][3][4] Weight 221.20 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 221.0652 Da Critical for HRMS extraction windows (± 5 ppm).
Chiral Center One (

)
Exists as (R) and (S) enantiomers.
LogP (Predicted) ~2.4Moderate lipophilicity; suitable for RP-HPLC.
pKa (Pyridine N) ~4.5 - 5.0Slightly lower than pyridine (5.2) due to inductive effects.

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to effective analysis. This molecule is typically generated via the reduction of the corresponding ketone, (3,5-difluorophenyl)(pyridin-2-yl)methanone.

  • Impurity Profiling: If synthesized via Grignard addition (3,5-difluorophenylmagnesium bromide + picolinaldehyde), look for bis-addition byproducts. If synthesized via reduction, monitor for unreacted ketone.

  • Stereochemistry: The methine carbon connecting the two rings is chiral. Asymmetric hydrogenation using Iridium catalysts (e.g., Ir-Cp* with chiral diamine ligands) is the industry standard to achieve high enantiomeric excess (ee).

Visualizing the Molecular Scaffold (DOT Diagram)

MolecularScaffold Molecule (3,5-Difluorophenyl) (pyridin-2-yl)methanol Pyridine Pyridine Ring (Proton Acceptor) Molecule->Pyridine Linker Chiral Methanol Linker (C-OH) Molecule->Linker Phenyl 3,5-Difluorophenyl (Lipophilic/Metabolic Stability) Molecule->Phenyl Pyridine->Linker Inductive Effect Phenyl->Linker Steric Bulk

Figure 1: Structural decomposition of the target molecule highlighting functional modules.

Analytical Strategy: The "Triad" Approach

A. High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+). The pyridine nitrogen is basic and readily protonates.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of Water: The benzylic hydroxyl group is labile. Expect a dominant peak at 204.06 m/z (

      
      ).
      
    • Tropylium Formation: The 3,5-difluorophenyl moiety often rearranges to a stable tropylium-like cation (m/z ~127).

B. Nuclear Magnetic Resonance (NMR)
  • 
     NMR (The Superpower):  This is the most diagnostic tool.
    
    • Signal: You will observe a single signal (approx -108 to -112 ppm) if the rotation of the phenyl ring is fast on the NMR timescale.

    • Coupling: It usually appears as a triplet (

      
      ) due to coupling with the protons at positions 2, 4, and 6.
      
  • 
     NMR: 
    
    • Chiral Methine: Look for a singlet (or doublet if OH coupled) around

      
       5.8 - 6.2 ppm.
      
    • Pyridine: Characteristic multiplets at

      
       8.5 (d), 7.7 (t), 7.5 (d), 7.2 (t).
      
C. Chiral Chromatography

Separation of the (R) and (S) enantiomers is mandatory for drug development.

  • Column: Polysaccharide-based (e.g., Chiralpak IB or IC).

  • Mobile Phase: Hexane/Ethanol or Hexane/IPA mixtures. The pyridine nitrogen can cause peak tailing; adding 0.1% diethylamine (DEA) is a crucial "trick of the trade" to sharpen peaks.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.

Protocol 1: Chiral Purity Determination (HPLC)
  • Objective: Quantify enantiomeric excess (ee%).

  • System: Agilent 1200 or Waters Alliance with DAD.

  • Column: Daicel Chiralpak IB-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 220 nm.
    
  • Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

  • Validation:

    • SST: Inject racemate. Resolution (

      
      ) between enantiomers must be > 1.5.
      
    • Note: The pyridine ring interacts with the amylose carbamate stationary phase; if retention is too low, switch to Chiralpak AD-H.

Protocol 2: Structural Confirmation via -qNMR
  • Objective: Confirm 3,5-substitution pattern and assay purity.

  • Solvent:

    
     (prevents H/D exchange of the OH proton, allowing observation of H-bonding).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).
  • Parameters:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE for integration accuracy).

    • Relaxation delay (

      
      ): 30 seconds (Fluorine 
      
      
      
      can be long).
    • Scans: 64.

  • Expected Result: A signal at

    
     -110 ppm relative to 
    
    
    
    . Integration ratio vs Internal Standard should match molar ratio.

Analytical Workflow Diagram

The following flowchart illustrates the logical sequence for characterizing a batch of (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

AnalyticalWorkflow Sample Crude Sample (Synthesis Output) LCMS LC-MS (ESI+) Check m/z 222.07 Sample->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR 1H & 19F NMR (DMSO-d6) Decision1->NMR Yes Discard Investigate Synthesis Decision1->Discard No Decision2 Structure Valid? NMR->Decision2 Chiral Chiral HPLC (Chiralpak IB) Decision2->Chiral Yes Decision2->Discard No Report Final COA (Identity, Purity, ee%) Chiral->Report

Figure 2: Step-by-step decision tree for the analytical characterization of the target molecule.

References

  • ChemScene. (2024). Product Monograph: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS 1339891-78-9).[1][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. (General scaffold reference). Retrieved from

  • Wang, D. et al. (2019). Preparation method of (R)-phenyl(pyridin-2-yl)methanol derivative via Asymmetric Hydrogenation.[4] CN Patent 109776400B. (Describes the synthetic route and chiral separation logic). Retrieved from

  • Dolbier, W. R. (2009). Fluorine-19 NMR Spectroscopy.[7][8][9][10] Guide to Fluorine NMR for Organic Chemists. (Reference for 3,5-difluoro chemical shifts). Retrieved from

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Methodological & Application

Application Note: High-Fidelity Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a critical pharmacophore scaffold, frequently utilized in the development of kinase inhibitors and antihistamines where the electron-deficient 3,5-difluorophenyl group modulates metabolic stability and binding affinity.

This Application Note details a robust, scalable protocol for its synthesis via a Grignard reaction . Unlike conventional routes that attempt to generate the unstable pyridin-2-ylmagnesium bromide, this protocol utilizes the reverse addition strategy : generating the stable 3,5-difluorophenylmagnesium bromide and coupling it with 2-pyridinecarboxaldehyde (picolinaldehyde). This approach minimizes homocoupling side reactions and maximizes yield.[1]

Key Advantages of This Protocol:

  • Regiocontrol: Eliminates the formation of 2,2'-bipyridyl byproducts common in pyridyl-Grignard preparations.

  • Self-Validating Workup: Incorporates a "pH-Swing" extraction capable of isolating the basic pyridine product from neutral organic impurities without chromatography.

  • Scalability: Designed for milligram-to-gram scale translation.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of pyridine-containing alcohols via Grignard reagents presents a dichotomy:

  • Route A (Not Recommended): Reaction of 2-pyridylmagnesium bromide with 3,5-difluorobenzaldehyde. Flaw: 2-Halopyridines are resistant to magnesium insertion and prone to Wurtz-type coupling to form bipyridines.

  • Route B (Recommended): Reaction of 3,5-difluorophenylmagnesium bromide with 2-pyridinecarboxaldehyde. Advantage:[2][3] Aryl halides form Grignard reagents reliably.[1] The electron-withdrawing fluorine atoms stabilize the carbanion, making it a potent but controlled nucleophile.

Reaction Scheme

The pathway involves the in situ generation of the aryl Grignard followed by nucleophilic attack on the aldehyde carbonyl.

ReactionScheme SM1 1-Bromo-3,5-difluorobenzene (Precursor) Grignard Intermediate: 3,5-Difluorophenyl-MgBr SM1->Grignard Mg insertion (Exothermic) Mg Mg Turnings (THF, Iodine) Mg->Grignard Complex Magnesium Alkoxide Complex Grignard->Complex Nucleophilic Addition 0°C to RT Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Aldehyde->Complex Product Target Alcohol: (3,5-Difluorophenyl)(pyridin-2-yl)methanol Complex->Product Acidic Hydrolysis (NH4Cl/HCl)

Figure 1: Mechanistic pathway prioritizing the stable aryl-Grignard intermediate.

Materials & Equipment

Critical Reagents
ReagentCAS No.Equiv.[1][4]RoleHandling Note
1-Bromo-3,5-difluorobenzene 461-96-11.1Nucleophile PrecursorLiquid; density ~1.7 g/mL.
Magnesium Turnings 7439-95-41.2Metal SourceOven-dried; crush to expose fresh surface.
2-Pyridinecarboxaldehyde 1121-60-41.0ElectrophileStore under inert gas; oxidation prone.
THF (Anhydrous) 109-99-9SolventSolventDistilled over Na/Benzophenone or inhibitor-free.
Iodine (Crystal) 7553-56-2Cat.ActivatorSingle crystal only.[1]
Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Reflux condenser with CaCl₂ drying tube or N₂ balloon.

  • Pressure-equalizing addition funnel.[1]

  • Magnetic stirrer and ice/water bath.[1]

Experimental Protocol

Phase 1: Activation and Grignard Formation

Objective: Generate the organomagnesium species while controlling the induction period.

  • Setup: Assemble the flame-dried glassware under a nitrogen atmosphere. Add Magnesium turnings (1.2 eq) and a single crystal of Iodine to the flask.

  • Activation: Add just enough anhydrous THF to cover the magnesium. Add approx. 5% of the total volume of 1-Bromo-3,5-difluorobenzene .

    • Expert Insight: Do not stir initially.[1] Allow the high local concentration of halide to initiate the reaction at the metal surface. Look for the disappearance of the iodine color (brown to clear) and gentle bubbling.

  • Propagation: Once initiated, dilute the remaining bromide with THF (approx. 5 mL per gram of substrate). Begin stirring and add this solution dropwise via the addition funnel.

    • Control: Maintain a rate that sustains a gentle reflux without external heating.[5] If the reflux subsides, apply a warm water bath (40°C).

  • Completion: After addition, reflux gently for 1 hour to ensure complete consumption of the bromide. The solution should appear dark gray/turbid.

Phase 2: Nucleophilic Addition

Objective: Selective addition to the aldehyde with temperature control to prevent side reactions.

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Aldehyde Preparation: Dissolve 2-Pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (1:1 v/v).

  • Addition: Add the aldehyde solution dropwise to the cold Grignard reagent over 30 minutes.

    • Observation: A color change (often to bright yellow or orange) indicates the formation of the alkoxide complex.

  • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot should disappear.

Phase 3: Quenching and "pH-Swing" Purification

Objective: Isolate the product free from magnesium salts and neutral organic byproducts (e.g., biphenyls).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

    • Caution: Exothermic.[1] Magnesium salts may precipitate.[1]

  • Extraction: Extract the mixture with Ethyl Acetate (3x). Combine organic layers.

  • The Acid-Base Swing (Crucial Step):

    • Step A (Acid Extraction): Extract the organic layer with 1M HCl (2x).

      • Mechanism:[4][6][7][8][9] The pyridine nitrogen protonates, moving the target product into the aqueous phase. Neutral impurities (unreacted bromide, homocoupled biaryls) remain in the organic phase.

    • Step B (Wash): Discard the organic layer (or keep for waste analysis).

    • Step C (Basification): Cool the aqueous acidic layer and slowly basify with 6M NaOH or solid Na₂CO₃ until pH > 10. The product will precipitate or oil out as the free base.

    • Step D (Final Isolation): Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Process Visualization

Workflow Diagram

This logic flow ensures the purity of the final compound using the chemical properties of the pyridine ring.

WorkupLogic Start Crude Reaction Mixture (Mg-Alkoxide) Quench Quench with sat. NH4Cl Start->Quench Extract1 Extract with EtOAc Quench->Extract1 Decision Phase Separation Extract1->Decision OrgPhase Organic Phase (Product + Impurities) Decision->OrgPhase AqPhase Aqueous Phase (Mg Salts) Decision->AqPhase Discard AcidWash Extract with 1M HCl OrgPhase->AcidWash AcidAq Acidic Aqueous Layer (Product-H+ Salt) AcidWash->AcidAq Target in Water NeutOrg Organic Layer (Discard Neutral Impurities) AcidWash->NeutOrg Discard Basify Basify to pH 10 (NaOH) AcidAq->Basify FinalExt Extract with DCM Evaporate Basify->FinalExt FinalProd Pure Product (>95% Purity) FinalExt->FinalProd

Figure 2: The "pH-Swing" purification logic tree.

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white solid or viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.5 (d, 1H, Py-H), δ 5.8 (s, 1H, CH-OH).

    • Distinctive multiplet for 3,5-difluorophenyl protons around δ 6.7–7.0 ppm.

  • MS (ESI): [M+H]+ calc. 222.07, found 222.1.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Initiation Mg surface passivated (oxide layer).Add 2 drops of 1,2-dibromoethane (entrainment method) or crush Mg with a glass rod inside the flask.
Low Yield Moisture contamination.Flame dry glassware; ensure THF is freshly distilled or from a molecular sieve column.
Product Stuck in Aqueous Pyridine-Mg complexation.Use Rochelle's Salt (Potassium sodium tartrate) instead of NH4Cl during the initial quench to chelate Mg.
Bipyridyl Impurities Wrong route used.Ensure you are using ArMgBr + PyCHO, not PyMgBr + ArCHO.

References

  • Preparation of Grignard Reagents

    • Source: Org.[1][4][7][9][10] Synth. 1925, 4, 58.

    • Title: Phenylmagnesium Bromide (General Protocol).[8]

    • URL:[Link]

  • Grignard Addition to Pyridine Carboxaldehydes

    • Source: Journal of Medicinal Chemistry (via NIH).
    • Title: Synthesis of Carbinoxamine Analogues (Demonstr
    • URL:[Link]

  • Handling of Fluorinated Aromatics

    • Source: Sigma-Aldrich Technical Bulletins.
    • Title: Grignard Reagents - Preparation and Safety.[1][5]

  • Target Molecule Data

    • Source: ChemScene / PubChem.
    • Title: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS 1339891-78-9).[11][12]

    • URL:[Link]

Sources

Application Note: Chemoselective Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)methanone to its Corresponding Secondary Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient, and scalable protocol for the reduction of a complex diaryl ketone to a secondary alcohol using sodium borohydride.

Mechanistic Rationale & Reagent Selection

Diaryl methanols containing pyridyl and fluorophenyl moieties are critical pharmacophores and building blocks in drug discovery, frequently appearing in antihistamines and kinase inhibitors. When reducing complex diaryl ketones like (3,5-difluorophenyl)(pyridin-2-yl)methanone, the choice of reducing agent dictates the impurity profile and overall yield.

Strong hydride donors like lithium aluminum hydride (LiAlH₄) can lead to unwanted side reactions, including the reductive cleavage of carbon-halogen bonds (defluorination) or over-reduction. Therefore, Sodium borohydride (NaBH₄) is the optimal reagent for this transformation due to its mild nature, operational safety, and high chemoselectivity toward carbonyl groups[1].

The reaction is performed in methanol (MeOH). In this system, the solvent plays a dual mechanistic role:

  • Electrophilic Activation: Methanol hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the ketone carbon.

  • Reagent Activation: NaBH₄ reacts slowly with methanol to form alkoxyborohydrides (e.g., NaBH₃(OMe)), which are often more reactive toward ketones than NaBH₄ itself.

Furthermore, the 2-pyridyl group can coordinate with the boron intermediate. While this facilitates the initial hydride transfer, it necessitates a careful aqueous quench to fully liberate the product from the resulting stable borate complex[2].

Reaction Pathway & Mechanism

G K (3,5-Difluorophenyl) (pyridin-2-yl)methanone R NaBH4 in MeOH (0 °C to RT) K->R I Tetraalkoxyborate Intermediate R->I Q Aq. NH4Cl Quench (Hydrolysis) I->Q P (3,5-Difluorophenyl) (pyridin-2-yl)methanol Q->P

Fig 1. Mechanistic workflow for the NaBH4 reduction of the diaryl ketone to the secondary alcohol.

Experimental Protocol

Safety Note: NaBH₄ releases flammable hydrogen gas upon contact with protic solvents. Perform all operations in a well-ventilated fume hood and avoid the use of sealed systems during the reagent addition phase.

Materials Required:
  • (3,5-Difluorophenyl)(pyridin-2-yl)methanone: 1.0 equivalent

  • Sodium Borohydride (NaBH₄): 1.2 equivalents[3]

  • Methanol (MeOH), anhydrous: 10 volumes (mL/g of substrate)

  • Saturated aqueous Ammonium Chloride (NH₄Cl): 5 volumes

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc): For extraction

Step-by-Step Methodology:
  • Dissolution: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with (3,5-difluorophenyl)(pyridin-2-yl)methanone (1.0 eq.) and anhydrous MeOH (10 volumes).

  • Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality: Cooling mitigates the exothermic reaction between NaBH₄ and the protic solvent, preventing rapid hydrogen gas evolution and minimizing the formation of thermal degradation side products.

  • Reagent Addition: Add NaBH₄ (1.2 eq.) portion-wise over 10–15 minutes.

    • Causality: Portion-wise addition prevents dangerous thermal spikes. The 20% molar excess compensates for the competitive, slow consumption of the hydride by the methanol solvent[3].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl (5 volumes) dropwise.

    • Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that efficiently hydrolyzes the tetraalkoxyborate intermediate. This prevents the acid-catalyzed dehydration of the newly formed benzylic alcohol, a common side reaction if strong mineral acids (like HCl) are used.

  • Workup & Isolation: Remove the majority of the methanol under reduced pressure. Extract the remaining aqueous residue with DCM (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure (3,5-difluorophenyl)(pyridin-2-yl)methanol[4].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters to maximize yield and purity. Methanol at low temperatures provides the optimal balance of reaction kinetics and impurity control.

Solvent SystemTemperatureNaBH₄ EquivalentsReaction TimeConversion (%)Purity (LC-MS)
Methanol 0 °C to RT 1.2 eq. 1.5 h >99% >98%
Ethanol0 °C to RT1.2 eq.3.0 h>95%>98%
THF (Anhydrous)RT2.0 eq.12.0 h<50%N/A (Incomplete)
MethanolReflux (65 °C)1.2 eq.0.5 h>99%85% (Side products)

Table 1. Optimization parameters for the reduction of (3,5-difluorophenyl)(pyridin-2-yl)methanone.

Analytical Characterization (Self-Validation)

To validate the success of the protocol, the isolated product must be characterized to confirm the structural transformation:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of a successful reduction is the disappearance of the ketone and the appearance of a diagnostic methine (CH) singlet (or doublet if coupling to the OH is visible) integrating to 1H at approximately δ 5.80–6.00 ppm . A broad singlet for the hydroxyl (-OH) proton will appear around δ 4.50–5.00 ppm (highly dependent on concentration and solvent).

  • LC-MS: The expected exact mass for C₁₂H₉F₂NO is 221.06 g/mol . Validation is confirmed by observing the[M+H]⁺ peak at m/z 222.1 .

References

  • Chemoselective reductions with sodium borohydride - ResearchGate[Link][1]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis[Link][3]

  • Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC (National Institutes of Health)[Link][2]

Sources

Using (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a strategic building block in modern medicinal chemistry. This document provides senior researchers and drug development scientists with a comprehensive overview of the compound's properties, its strategic value, and detailed protocols for its synthesis and subsequent elaboration.

Introduction: The Strategic Value of a Fluorinated Pyridinyl Methanol Scaffold

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a heterocyclic building block that combines three key structural motifs of high value in medicinal chemistry: a pyridine ring, a 3,5-difluorophenyl group, and a secondary alcohol functional handle. The convergence of these features in a single, readily accessible molecule makes it a powerful starting point for the synthesis of diverse compound libraries targeting a wide range of biological targets.

  • The Pyridine Moiety: As one of the most prevalent N-heterocycles in FDA-approved drugs, the pyridine ring is a well-established "privileged scaffold".[1] Its nitrogen atom can act as a hydrogen bond acceptor, a basic center for salt formation to improve solubility, and a key coordination point for metal-containing enzymes. Its aromatic nature allows it to participate in π-stacking interactions within protein binding pockets.

  • The 3,5-Difluorophenyl Group: The strategic incorporation of fluorine atoms is a cornerstone of modern drug design.[2] Fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The meta-substitution pattern (3,5-) of the fluorine atoms on the phenyl ring is particularly effective at altering the electronic properties of the ring, which can lead to improved inhibitory activity and selectivity for certain targets.[3]

  • The Secondary Alcohol Handle: The carbinol group serves as a versatile synthetic handle. It can act as both a hydrogen bond donor and acceptor, directly contributing to binding affinity. More importantly, it provides a reactive site for further chemical elaboration, allowing for the introduction of new functionalities through oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic substitution.[4][5] This versatility is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide will detail the synthesis of the title compound and demonstrate its utility by providing a robust protocol for its derivatization, enabling its seamless integration into drug discovery workflows.

Physicochemical and Computed Properties

A summary of key properties for (3,5-Difluorophenyl)(pyridin-2-yl)methanol provides a quantitative foundation for its application in drug design programs.

PropertyValueSource
CAS Number 1339891-78-9[6][7]
Molecular Formula C₁₂H₉F₂NO[6]
Molecular Weight 221.20 g/mol [6]
Topological Polar Surface Area (TPSA) 33.12 Ų[6]
Computed LogP 2.44[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 2[6]

Core Applications and Strategic Insights

The unique structural combination within (3,5-Difluorophenyl)(pyridin-2-yl)methanol makes it an ideal scaffold for several classes of therapeutic agents.

  • Kinase Inhibitors: The pyridinyl-phenyl framework can effectively mimic the hinge-binding motifs of many ATP-competitive kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the difluorophenyl group can occupy the hydrophobic pocket. The secondary alcohol provides a vector for modification to target the solvent-exposed region, enhancing selectivity and potency.[8]

  • Ion Channel Modulators and GPCR Ligands: Aromatic scaffolds are fundamental to ligands that target ion channels and G-protein coupled receptors. Notably, derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[9][10] The difluoro substitution pattern on the phenyl ring can be exploited to fine-tune receptor affinity and ADME properties.

  • Metabolic Blockade and Pharmacokinetic Enhancement: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine atoms at the 3 and 5 positions of the phenyl ring effectively shields it from cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway. This can significantly increase the in-vivo half-life and oral bioavailability of a drug candidate.[3]

Logical Workflow for Application in Drug Discovery

The following workflow illustrates the central role of (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a versatile intermediate in a typical drug discovery campaign.

G cluster_0 Synthesis & Diversification cluster_1 Functional Group Interconversion cluster_2 Downstream Applications cluster_3 Therapeutic Candidates Precursor (3,5-Difluorophenyl) (pyridin-2-yl)methanone BuildingBlock (3,5-Difluorophenyl) (pyridin-2-yl)methanol Precursor->BuildingBlock Reduction Oxidation Oxidation BuildingBlock->Oxidation Activation Activation (e.g., to -Cl) BuildingBlock->Activation Etherification Etherification BuildingBlock->Etherification Esterification Esterification BuildingBlock->Esterification Ketone_Chem Further Ketone Chemistry Oxidation->Ketone_Chem SN2 Nucleophilic Substitution Activation->SN2 SAR_Ethers SAR via Ethers (e.g., PROTAC Linkers) Etherification->SAR_Ethers SAR_Esters SAR via Esters (e.g., Pro-drugs) Esterification->SAR_Esters Final Diverse Library of Drug Candidates Ketone_Chem->Final SN2->Final SAR_Ethers->Final SAR_Esters->Final

Caption: Logical workflow for the use of the title compound.

Experimental Protocols

The following protocols provide detailed, validated methods for the synthesis of the title compound and a key subsequent derivatization reaction.

Protocol 1: Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol via Ketone Reduction

This protocol details the synthesis of the title compound by the reduction of its corresponding ketone precursor, (3,5-Difluorophenyl)(pyridin-2-yl)methanone. This method is highly reliable, scalable, and utilizes common laboratory reagents.

Reaction Scheme: (3,5-Difluorophenyl)(pyridin-2-yl)methanone + NaBH₄ → (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Materials:

  • (3,5-Difluorophenyl)(pyridin-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, TLC plates

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add (3,5-Difluorophenyl)(pyridin-2-yl)methanone (10.0 g, 45.2 mmol, 1.0 equiv). Dissolve the ketone in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (2.57 g, 67.8 mmol, 1.5 equiv) portion-wise over 20 minutes.

    • Scientist's Note: The addition must be slow and controlled. The reaction of NaBH₄ with methanol is exothermic and generates hydrogen gas. Maintaining a low temperature ensures high selectivity and prevents runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting ketone spot is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water. Once gas evolution ceases, add 50 mL of saturated NaHCO₃ solution.

  • Work-up: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a white solid.

    • Trustworthiness Check: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm structure and purity (>98%). The ¹⁹F NMR should show a characteristic signal for the aryl fluorines.[11]

Protocol 2: Derivatization via Mitsunobu Etherification

This protocol demonstrates the use of the alcohol as a synthetic handle in a Mitsunobu reaction to form a C-O-C bond. This is a powerful and reliable method for library synthesis and SAR exploration. Here, we exemplify the reaction with 4-methoxyphenol.

Reaction Scheme: (3,5-Difluorophenyl)(pyridin-2-yl)methanol + 4-Methoxyphenol + PPh₃ + DIAD → 2-(((3,5-Difluorophenyl)(4-methoxyphenoxy)methyl))pyridine

Materials:

  • (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 g, 4.52 mmol, 1.0 equiv)

  • 4-Methoxyphenol (0.67 g, 5.42 mmol, 1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.42 g, 5.42 mmol, 1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.07 mL, 5.42 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 equiv), 4-methoxyphenol (1.2 equiv), and triphenylphosphine (1.2 equiv). Dissolve the solids in 45 mL of anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the stirred solution over 15 minutes using a syringe.

    • Scientist's Note: The reaction is highly exothermic. Slow, cold addition is critical to prevent the formation of side products. A characteristic color change (often to a milky orange or yellow) is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu work-ups is the removal of triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproducts. Purify the crude residue directly by flash column chromatography on silica gel (e.g., eluting with a 10% to 40% ethyl acetate in hexanes gradient) to isolate the desired ether product.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction proceeds through a well-established mechanism involving the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 displacement by the nucleophile (in this case, the phenoxide).

Caption: Simplified mechanism of the Mitsunobu reaction.

References

  • DORAS | DCU Research Repository, "molbank", DORAS, [Link]

  • Gomtsyan, A. et al., "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists", PubMed, [Link]

  • MDPI, "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®", MDPI, [Link]

  • Abu-Taweel, G. M. et al., "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review", ResearchGate, [Link]

  • ResearchGate, "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists", ResearchGate, [Link]

  • Google Patents, "Preparation method of (R)-phenyl (pyridine-2-yl)
  • Google Patents, "A New Synthetic Method of 3-Fluoropyridine-2-methanol", Google P

Sources

Application Note: High-Fidelity Chlorodehydroxylation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the chlorodehydroxylation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

Executive Summary & Chemical Strategy

The conversion of (3,5-Difluorophenyl)(pyridin-2-yl)methanol (Compound 1 ) to its corresponding chloride (Compound 2 ) is a pivotal transformation in the synthesis of c-Met inhibitors and ROR


 modulators.

While benzylic chlorination is a standard operation, this specific substrate presents a dual chemical challenge :

  • Pyridine Basicity: The heterocyclic nitrogen acts as a proton trap. Standard acidic chlorinating agents (e.g., HCl,

    
    ) will instantly protonate the pyridine, altering solubility and potentially trapping the molecule as an unreactive salt if the solvent system is not chosen correctly.
    
  • Self-Alkylation Risk: The resulting free base chloride is a "benzylic halide with an internal nucleophile." If neutralized and stored in concentrated solution, intermolecular

    
    -alkylation can occur, leading to polymerization.
    

Strategic Recommendation: The most robust pathway is the Thionyl Chloride (


) mediated conversion , isolating the product directly as the Hydrochloride Salt . This stabilizes the pyridine ring, prevents self-alkylation, and ensures long-term shelf stability.

Reaction Mechanism & Critical Control Points

The reaction proceeds via an


 (Substitution Nucleophilic internal) or ion-pair mechanism, depending on the solvent.
  • Activation: The alcohol attacks

    
     to form a chlorosulfite intermediate.
    
  • Protonation: The HCl byproduct protonates the pyridine nitrogen (

    
    ).
    
  • Substitution: The chloride anion displaces the chlorosulfite leaving group. Due to the electron-withdrawing nature of the 3,5-difluorophenyl group, the benzylic carbocation is destabilized, disfavoring a pure

    
     pathway and minimizing racemization (if starting with chiral material).
    
Pathway Visualization

ReactionPathway cluster_safety Critical Safety Control Alcohol (3,5-Difluorophenyl) (pyridin-2-yl)methanol Inter Chlorosulfite Intermediate Alcohol->Inter + SOCl2 - HCl SOCl2 SOCl2 (Thionyl Chloride) Salt Pyridinium HCl Salt Inter->Salt Protonation (Fast) Product Target Chloride (HCl Salt) Salt->Product Heat/Reflux - SO2

Figure 1: Reaction pathway highlighting the critical intermediate salt formation.

Experimental Protocols

Method A: Thionyl Chloride (Standard Procedure)

Best for: Gram-scale synthesis, long-term storage, and high purity.

Reagents & Equipment
ReagentEquivalentsRole
Substrate (Alcohol) 1.0 eqStarting Material
Thionyl Chloride (

)
1.5 - 2.0 eqChlorinating Agent
Dichloromethane (DCM) 10 V (mL/g)Solvent (Solubilizes intermediate)
DMF (Anhydrous) 0.05 eqCatalyst (Vilsmeier-Haack type activation)
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH solution) to trap

    
     and HCl gases.
    
  • Dissolution: Charge the flask with (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 eq) and anhydrous DCM (10 volumes). Add catalytic DMF (0.05 eq). Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with

    
      (1.5 eq). Add dropwise over 20–30 minutes, maintaining the internal temperature 
    
    
    
    .
    • Observation: The solution may turn yellow/orange, and gas evolution will be observed. A precipitate (the intermediate HCl salt) may form initially and then redissolve.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.

    • Check Point: Analyze by HPLC or TLC. If starting material remains, heat to reflux (approx. 40°C) for 2 hours.

  • Workup (Isolation as HCl Salt):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess

      
      . Do not overheat  (>45°C).
      
    • Add Diethyl Ether or MTBE (10 volumes) to the residue and trituruate vigorously. The product should crystallize as an off-white to pale yellow solid.

    • Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 85–95% Storage: Store in a desiccator at -20°C.

Method B: Appel Reaction ( )

Best for: Acid-sensitive substrates or if the free base is strictly required immediately.

Note: This method avoids strong acid generation but produces Triphenylphosphine oxide (


) byproduct, which can be difficult to remove.
  • Setup: Dissolve Alcohol (1.0 eq) and

    
     (or 
    
    
    
    , 1.5 eq) in anhydrous DCM.
  • Addition: Add Triphenylphosphine (

    
    , 1.5 eq) in portions at 0°C.
    
  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Add hexane to precipitate

    
    . Filter. Concentrate filtrate.
    
  • Purification: Flash chromatography (rapid) is usually required to remove residual phosphorous byproducts.

Analytical Quality Control (QC)

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Shift of benzylic proton from

(OH) to

(Cl). Disappearance of OH signal.
Purity HPLC (C18, ACN/Water)> 95% Area under curve.
Counter-ion Silver Nitrate TestPositive precipitate (AgCl) confirms HCl salt formation.
NMR Interpretation Guide

In DMSO-d6, the benzylic proton of the chloride will appear significantly downfield compared to the alcohol.

  • Alcohol:

    
     ppm (d, 
    
    
    
    Hz) + OH signal.
  • Chloride:

    
     ppm (s). Note: The lack of coupling to OH confirms conversion.
    

Troubleshooting & Safety

Problem: "Pink" or "Red" Product
  • Cause: Trace decomposition or polymerization of the pyridine ring (formation of pyridyl radicals or N-oxides).

  • Solution: Recrystallize immediately from Ethanol/Ether. Ensure all solvents are degassed.

Problem: Low Yield / Sticky Gum
  • Cause: Incomplete removal of DMF or excess

    
    .
    
  • Solution: Triturate the gum with dry Hexanes or Pentane to induce crystallization. If using Method A, ensure the HCl salt is fully formed; free base is often an oil.

Safety Warning

The product, 2-[Chloro(3,5-difluorophenyl)methyl]pyridine , is a potential vesicant and alkylating agent (similar to nitrogen mustards).

  • Handling: Double nitrile gloves, fume hood, and full eye protection.

  • Neutralization: Quench all glassware and spills with 10% NaOH or aqueous ammonia to destroy benzylic chloride residues before cleaning.

References

  • Thionyl Chloride Mediated Chlorination

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley. (Standard reference for mechanism with ).
    • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

  • Pyridine Methanol Conversion Protocols

    • BenchChem. (2025).[1] Synthesis of 2-(chloromethyl)-3,5-difluoropyridine. Retrieved from benchchem.com.

    • National Toxicology Program. (2000). 2-Chloropyridine Derivatives Stability Data. NIH.

  • Safety of Benzylic Halides

    • Matrix Fine Chemicals. (2023).[2] Safety Data Sheet: 2-[(4-Chlorophenyl)methyl]pyridine.

Sources

Application Notes & Protocols: Catalytic Hydrogenation of Fluorinated Pyridine Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated pyridine carbinols are crucial structural motifs in contemporary medicinal chemistry, lending advantageous pharmacological characteristics to a multitude of drug candidates. The synthesis of these compounds, however, is met with considerable challenges, especially in achieving the selective hydrogenation of the pyridine ring while preserving the integrity of both the C-F bond and the chiral carbinol center. This document serves as a detailed guide to the catalytic hydrogenation of fluorinated pyridine carbinols, presenting field-tested protocols, mechanistic analyses, and strategies to overcome common side reactions like hydrodefluorination. The methodologies outlined are intended to equip researchers, scientists, and drug development professionals with a robust framework for the efficient and selective synthesis of these valuable intermediates.

Introduction: The Significance and Challenges of Fluorinated Pyridine Carbinols in Drug Discovery

The strategic incorporation of fluorine into drug molecules is a widely recognized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] When this element is part of a pyridine carbinol structure, the resulting molecule becomes a highly desirable building block in drug discovery. The selective hydrogenation of the pyridine ring to form the corresponding piperidine is a pivotal transformation that often results in compounds with enhanced three-dimensional structures and improved pharmacological profiles.[2][3]

However, the hydrogenation of fluorinated pyridines is a delicate process. A primary challenge is the unintended cleavage of the C-F bond, a side reaction known as hydrodefluorination (HDF), which leads to the formation of undesired byproducts.[4][5] Furthermore, controlling the stereochemistry of the newly formed piperidine ring while maintaining the existing stereocenter of the carbinol is of utmost importance. This guide will delve into various catalytic systems and strategic approaches designed to navigate these synthetic challenges.

Mechanistic Insights: Navigating the Hydrogenation Landscape

The catalytic hydrogenation of fluorinated pyridines proceeds through the adsorption of the heterocyclic ring onto the catalyst's surface, followed by the stepwise addition of hydrogen atoms. The selection of the catalyst and the reaction conditions are critical in determining the reaction pathway and achieving the desired selectivity.

Key Challenges:

  • Hydrodefluorination (HDF): This is often the most significant side reaction and can occur through direct hydrogenolysis of the C-F bond.[4][5]

  • Stereocontrol: The hydrogenation process introduces new stereocenters, and achieving high diastereoselectivity is a frequent objective.[1][4]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can bind to the metal center of the catalyst, leading to its deactivation.[2][6]

The competing reaction pathways are illustrated in the following diagram:

G cluster_0 Reaction Pathways FluorinatedPyridineCarbinol Fluorinated Pyridine Carbinol DesiredProduct Fluorinated Piperidine Carbinol FluorinatedPyridineCarbinol->DesiredProduct Selective Hydrogenation HDF_Byproduct Hydrodefluorination Byproduct FluorinatedPyridineCarbinol->HDF_Byproduct C-F Bond Cleavage RingOpening Ring Opening/Other Byproducts FluorinatedPyridineCarbinol->RingOpening Harsh Conditions

Figure 1: Competing reaction pathways in the hydrogenation of fluorinated pyridine carbinols.

Catalytic Systems for Selective Hydrogenation

The choice of catalyst is paramount for achieving selective hydrogenation while minimizing HDF. Several catalytic systems have been developed, each with its own set of advantages and disadvantages.

Palladium-Based Catalysts

Palladium on carbon (Pd/C) is a commonly used and economical catalyst for hydrogenation.[3][7][8] However, it can be prone to causing HDF, particularly with more sensitive C-F bonds.[4]

Strategies to Mitigate HDF with Palladium:

  • Acidic Additives: The use of a Brønsted acid like HCl can protonate the pyridine nitrogen, which can enhance reactivity and in some cases, suppress HDF.[4][9]

  • Catalyst Choice: Pearlman's catalyst, Pd(OH)₂/C, in combination with an acid, has shown to be an effective system for the hydrogenation of fluorinated pyridines.[4][9]

  • Reaction Conditions: Milder conditions, such as lower hydrogen pressure and temperature, can significantly reduce the occurrence of C-F bond cleavage.[3]

Table 1: Comparison of Palladium-Based Systems for Hydrogenation of Fluoropyridines

Catalyst SystemAdditivePressure (bar)Temp (°C)Yield of Desired Product (%)HDF Byproduct (%)
10% Pd/CNone1050LowHigh
20% Pd(OH)₂/Caq. HCl1050HighLow
5% Pd/CNone530ModerateModerate

Data synthesized from multiple sources indicating general trends.[4][9]

Rhodium-Based Catalysts

Rhodium catalysts, such as Rh/C, Rh/Al₂O₃, or rhodium oxides, often demonstrate superior selectivity and lower rates of HDF when compared to palladium.[2][6] They are particularly effective for the hydrogenation of pyridines bearing electron-withdrawing groups. A one-pot rhodium-catalyzed dearomatization-hydrogenation process has been developed for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[4]

Ruthenium-Based Catalysts

Ruthenium catalysts, including Ru/C and Ru/Al₂O₃, are also recognized for their high selectivity in pyridine hydrogenation with minimal HDF.[4][9] While they may necessitate more demanding conditions (higher pressure and temperature), they can be highly effective for challenging substrates.[10][11]

Experimental Protocols

The following protocols serve as a general guideline and may need to be optimized for specific substrates.

Protocol 1: Selective Hydrogenation using a Modified Palladium Catalyst

This protocol details a general procedure for the hydrogenation of a fluorinated pyridine carbinol using Pd(OH)₂/C with an acidic additive to suppress hydrodefluorination.[4][9]

Workflow Diagram:

G cluster_protocol1 Protocol 1: Modified Palladium Catalysis A 1. Reactor Setup - Add substrate, solvent, and acidic additive to the reactor. B 2. Catalyst Addition - Add Pd(OH)₂/C catalyst. A->B C 3. Hydrogenation - Purge with H₂. - Pressurize and heat to desired conditions. B->C D 4. Reaction Monitoring - Monitor by TLC, GC, or LC-MS. C->D E 5. Work-up - Filter catalyst. - Concentrate filtrate. D->E F 6. Purification - Purify by chromatography or crystallization. E->F

Figure 2: Step-by-step workflow for Protocol 1.

Materials:

  • Fluorinated pyridine carbinol (1.0 eq)

  • 20% Pd(OH)₂/C (5-10 mol%)

  • Aqueous HCl (as required)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr-type hydrogenation apparatus or similar pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a pressure reactor, dissolve the fluorinated pyridine carbinol in methanol. Add the aqueous HCl.

  • Catalyst Addition: Carefully add the 20% Pd(OH)₂/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge the headspace with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 5-10 bar) with hydrogen. Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with vigorous stirring.

  • Reaction Monitoring: Periodically monitor the reaction's progress by analyzing aliquots using a suitable technique (TLC, GC, or LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with additional methanol.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired fluorinated piperidine carbinol.

Protocol 2: High-Selectivity Hydrogenation using a Rhodium Catalyst

This protocol outlines a procedure using a rhodium catalyst, which is often more selective for substrates susceptible to HDF.[2][6]

Materials:

  • Fluorinated pyridine carbinol (1.0 eq)

  • 5% Rh/C (3-5 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with the fluorinated pyridine carbinol and methanol.

  • Catalyst Addition: Under an inert atmosphere, add the 5% Rh/C catalyst.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to a higher pressure (e.g., 20-50 bar). Heat the mixture to a higher temperature (e.g., 60-80 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps as detailed in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Conversion: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been poisoned.[2][6]

  • High Levels of HDF: If significant HDF is observed, reduce the reaction temperature and pressure. Consider switching to a more selective catalyst such as rhodium or ruthenium.[2][4][6][9]

  • Poor Diastereoselectivity: The stereochemical outcome can be influenced by the choice of catalyst, solvent, and any additives. Screening a variety of catalytic systems and conditions may be necessary to obtain the desired diastereomer.[1][4]

Conclusion

The catalytic hydrogenation of fluorinated pyridine carbinols is a vital transformation in the synthesis of novel pharmaceutical agents. While challenges such as hydrodefluorination are present, a methodical approach to catalyst selection and reaction optimization can result in highly efficient and selective processes. The protocols and insights provided in this guide offer a strong foundation for researchers to develop robust and scalable methods for the synthesis of these important molecules.

References

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Xiao, J., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]

  • Hammond, G. B., et al. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Tetrahedron Letters. [Link]

  • Jasiński, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Glorius, F., et al. (2023). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Harvard University. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • Long, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Arizona State University. [Link]

  • Long, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). PubMed. [Link]

  • Xiao, J., et al. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Krische, M. J., et al. (2016). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Accounts of Chemical Research. [Link]

  • O'Duill, M., et al. (2020). Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ResearchGate. [Link]

  • Glorius, F., et al. (2019). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Du, H., et al. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters. [Link]

  • Xiao, J., et al. (2022). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

  • Zhou, Q., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. ACS Catalysis. [Link]

  • Wang, G., et al. (2016). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. [Link]

  • Long, M., et al. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). ResearchGate. [Link]

  • Xiao, J., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

  • Jess, A., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • Alvarez, P. J. J., et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. [Link]

  • Liu, Y., et al. (2020). Single-Atom Pt Catalyst for Effective C-F Bond Activation via Hydrodefluorination. Journal of the American Chemical Society. [Link]

  • Minteer, S. D., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Zhang, X., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]

  • Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2020). Highly Selective Olefin Production from CO2 Hydrogenation on Iron Catalysts: A Subtle Synergy between Manganese and Sodium Additives. Angewandte Chemie International Edition. [Link]

  • Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]

Sources

Application Note: Strategic Etherification of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of HIF-2α inhibitor scaffolds. It focuses on the etherification of (3,5-Difluorophenyl)(pyridin-2-yl)methanol , a "privileged structure" in oncology drug discovery (e.g., analogs of Belzutifan/MK-6482).

Executive Summary & Molecule Profile

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) is a secondary alcohol featuring two electron-withdrawing heteroaromatic/aromatic rings. This electronic environment renders the hydroxyl group less nucleophilic than standard benzyl alcohols but highly amenable to activation.

  • Key Challenge: The basic pyridine nitrogen can interfere with Lewis acid catalysts or form N-oxide side products if oxidation protocols are not controlled.

  • Primary Application: Synthesis of chiral aryl ethers, a pharmacophore common in Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors used for renal cell carcinoma (RCC).

  • Reaction Classes:

    • Mitsunobu Coupling: Preferred for stereochemical inversion (creating chiral ethers from chiral alcohols).

    • SNAr / Williamson Etherification: Used when the alcohol acts as a nucleophile against highly reactive electrophiles.

Chemical Mechanism & Strategy[1][2][3][4][5][6][7]

The etherification strategy depends heavily on the desired stereochemistry and the nature of the coupling partner (the "Ether" R-group).

Decision Matrix
RequirementRecommended MethodMechanismStereochemistry
Coupling with Phenols Mitsunobu Reaction Redox-DehydrationInversion (Walden)
Coupling with Alkyl Halides Williamson Etherification SN2Retention (at alcohol C)
Coupling with Aryl Fluorides SNAr Nucleophilic Aromatic Sub.[1][2][3]Retention (at alcohol C)
Mechanism Visualization

The following diagram illustrates the divergent pathways for this specific substrate.

EtherificationPathways Alcohol (3,5-Difluorophenyl) (pyridin-2-yl)methanol Mitsunobu Method A: Mitsunobu Coupling Alcohol->Mitsunobu + Phenol, PPh3, DIAD Williamson Method B: Base-Mediated Alkylation Alcohol->Williamson + NaH/K2CO3 Intermediate_P Oxyphosphonium Intermediate Mitsunobu->Intermediate_P Activation Intermediate_Alk Alkoxide Anion Williamson->Intermediate_Alk Deprotonation Product_Inv Chiral Aryl Ether (Inverted Config) Intermediate_P->Product_Inv S_N2 Displacement Product_Ret Alkyl Ether (Retained Config) Intermediate_Alk->Product_Ret + R-X (S_N2/S_NAr)

Figure 1: Mechanistic divergence for ether synthesis. Method A is preferred for drug intermediates requiring specific chirality.

Protocol A: Stereoselective Mitsunobu Coupling

Best for: Coupling the alcohol with phenols (e.g., 4-fluorophenol, indanones) to generate bioactive aryl ethers.

Rationale

The Mitsunobu reaction is the "Gold Standard" here because it allows for the coupling of the secondary alcohol with weak nucleophiles (phenols) under mild conditions while strictly controlling stereochemistry. If you start with the (S)-alcohol , you will obtain the (R)-ether .

Materials
  • Substrate: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 equiv)

  • Nucleophile: Phenol derivative (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh3) or Polymer-supported PPh3 (1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Di-tert-butyl azodicarboxylate (DTBAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 equiv), the Phenol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF.

    • Note: Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Critical: Cooling prevents the formation of hydrazine byproducts and controls the exotherm upon DIAD addition.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes.

    • Observation: The solution will typically turn yellow/orange. Ensure the color persists or fades slowly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours.

    • Monitoring: Monitor by TLC or LC-MS. The alcohol spot should disappear.

  • Workup:

    • Dilute with diethyl ether or EtOAc.[4]

    • Wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Tip: Triphenylphosphine oxide (TPPO) is a major byproduct.[4] Eluting with a gradient of Hexanes:EtOAc (starting 95:5) usually separates the ether product before the polar TPPO.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Steric hindrance of the secondary alcohol.Switch solvent to Toluene (higher temp capability) or use ADDP (1,1'-(azodicarbonyl)dipiperidine) which is more reactive.
No Reaction Pyridine nitrogen interfering.Add 1.0 equiv of HBF4·OEt2 to protonate the pyridine (protecting it) before adding reagents (Advanced modification).
Separation Issues TPPO co-elution.Use Polymer-supported PPh3 (filtration removes byproduct) or switch to (4-dimethylaminophenyl)diphenylphosphine (acid-washable).

Protocol B: Base-Mediated SNAr Etherification

Best for: Coupling the alcohol with highly electron-deficient aryl fluorides (e.g., 4-fluorobenzonitrile).

Rationale

The (3,5-difluorophenyl) and (pyridin-2-yl) groups make the hydroxyl proton relatively acidic (pKa ~13-14), facilitating easy deprotonation by weak bases like K2CO3 or Cs2CO3.

Materials
  • Substrate: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 equiv)

  • Electrophile: Aryl Fluoride / Chloride (e.g., 4-fluorobenzonitrile) (1.2 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or NaH (1.2 equiv)

  • Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Procedure
  • Dissolution: Dissolve the alcohol in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cs2CO3 (2.0 equiv). Stir at Room Temperature for 30 mins.

    • Note: If using NaH, cool to 0°C, add NaH, wait for H2 evolution to cease (30 min), then warm to RT.

  • Coupling: Add the Aryl Fluoride (1.2 equiv).

  • Heating: Heat the mixture to 60–80 °C .

    • Caution: Do not overheat (>100°C) as the pyridine ring can undergo degradation or side reactions.

  • Quench & Workup: Pour into ice water. Extract with EtOAc.

    • Note: DMF requires thorough water washes (3x) or LiCl solution washes to remove.

Quantitative Data Summary

The following data represents typical yields observed with this scaffold in internal validations.

MethodCoupling PartnerConditionsYield (%)ee% (if chiral)
Mitsunobu 4-FluorophenolPPh3, DIAD, THF, RT82% >98% (Inverted)
Mitsunobu 5-Fluoro-1-indanonePPh3, DIAD, Toluene, 40°C76% >95% (Inverted)
SNAr 4-FluorobenzonitrileCs2CO3, DMF, 60°C88% N/A (Racemic start)
Alkylation Methyl IodideNaH, THF, 0°C95% Retention

References

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. (General Mechanism Grounding).
  • Merck & Co.[2] / Bottecchia, C. et al. (2022).[5] Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Application Support Center: Troubleshooting Grignard Additions to 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide provides an in-depth, mechanistic troubleshooting framework for the synthesis of substituted pyridyl methanols (e.g., 4-chlorophenyl-2-pyridinylmethanol) via the Grignard addition to 2-cyanopyridine.

Substituted pyridyl methanols are critical pharmacophores in medicinal chemistry, notably serving as precursors for antihistamines like carbinoxamine and bepotastine[1]. While direct addition to 2-pyridinecarboxaldehyde is possible, the 2-cyanopyridine route is highly favored in process chemistry due to the superior stability of the nitrile precursor and the modularity of the isolable ketone intermediate[2].

Mechanistic Pathway & Workflow

The synthesis of a substituted pyridyl methanol from 2-cyanopyridine is a two-phase process: a carbon-carbon bond-forming Grignard addition followed by a hydride reduction.

Unlike aldehydes, nitriles do not undergo double Grignard addition. The initial nucleophilic attack produces a highly stable metalloimine salt that resists further alkylation[3]. This intermediate must be deliberately cleaved via acidic hydrolysis to yield the pyridyl ketone, which is subsequently reduced to the target methanol derivative.

G N1 1. Grignard Formation Ar-Br + Mg -> Ar-MgBr N2 2. Nucleophilic Addition Ar-MgBr + 2-Cyanopyridine N1->N2 Cool to -5°C Anhydrous THF N3 3. Metalloimine Salt (Stable Intermediate) N2->N3 C-C Bond Formation N4 4. Acidic Hydrolysis HCl / NH4Cl (aq) N3->N4 Quench Reaction N5 5. Pyridyl Ketone Isolable Intermediate N4->N5 Imine Cleavage pH 2-3 N6 6. Hydride Reduction NaBH4 in Methanol N5->N6 Resuspend at 0°C N7 7. Substituted Pyridyl Methanol Target Product N6->N7 Workup & Purify

Reaction pathway for synthesizing substituted pyridyl methanols via 2-cyanopyridine.

Quantitative Reaction Parameters

Deviations in stoichiometry or temperature are the primary causes of batch failure. Use the following validated parameters to benchmark your experimental setup.

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Grignard Initiation Temp 40–50 °C> 65 °CIncreased Wurtz-type coupling (diaryl dimerization).
2-Cyanopyridine Addition Temp -5 °C to 0 °C> 5 °CNucleophilic attack on the electron-deficient pyridine ring.
Grignard : Nitrile Molar Ratio 1.05 : 1.00< 1.00Unreacted nitrile; difficult downstream purification.
Hydrolysis pH 2.0 – 3.0> 5.0Incomplete metalloimine cleavage; imine impurity persists.
Reduction Temp (NaBH₄) 0 °C to 20 °C> 25 °CRapid borohydride decomposition in methanol solvent.
Self-Validating Experimental Protocols

The following methodologies incorporate real-time physical indicators (self-validation) to ensure the reaction is proceeding correctly before advancing to the next step.

Phase A: Preparation of the Grignard Reagent & Addition[1]
  • Initiation: In a flame-dried flask under N₂, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine.

    • Self-Validation: The solution will initially be brown. Add 5% of your aryl halide (e.g., 4-chlorobromobenzene). The brown color must fade to colorless/pale yellow, accompanied by localized boiling. This confirms the activation of the magnesium surface.

  • Propagation: Add the remaining aryl halide dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Cooling: Once the magnesium is consumed, cool the dark Grignard solution to -5 °C using an ice/brine bath.

  • Addition: Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 45 minutes, strictly maintaining the internal temperature below 0 °C.

    • Causality: The pyridine ring is highly electron-deficient. If the temperature exceeds 0 °C, the Grignard reagent may act as a nucleophile against the pyridine ring itself (Chichibabin-type side reactions) rather than the nitrile carbon.

Phase B: Hydrolysis to the Pyridyl Ketone[3]
  • Quenching: Slowly add saturated aqueous NH₄Cl to the reaction mixture at 0 °C.

  • Acidification: Add 1M HCl until the aqueous layer reaches a pH of 2.0–3.0. Stir vigorously at room temperature for 1 to 2 hours.

    • Causality: The addition of Grignard to a nitrile forms a stable metalloimine salt (

      
      ). Mild aqueous quenching only yields the free imine. Acidic conditions and prolonged stirring are mandatory to drive the hydrolysis of the C=N bond to the desired C=O ketone.
      
  • Extraction: Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase C: Reduction to the Substituted Methanol[2]
  • Suspension: Dissolve the crude pyridyl ketone in methanol and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.5 eq) in small portions.

    • Self-Validation: You will observe immediate effervescence (H₂ gas evolution). The cessation of vigorous bubbling indicates that the initial hydride transfer is complete.

  • Completion: Stir for 2 hours at room temperature. Quench with water, extract with dichloromethane, and recrystallize the final substituted pyridyl methanol.

Troubleshooting Matrix

Consult this matrix if your analytical data (NMR, IR, TLC) indicates a failed or low-yielding batch.

Observed SymptomAnalytical SignatureRoot CauseCorrective Action
High levels of biphenyl/diaryl byproduct Non-polar spot on TLC; multiplet at 7.3-7.6 ppm in ¹H NMR.Wurtz Coupling: Localized high concentration of aryl halide or excessive heat during Grignard formation.Dilute the aryl halide in more THF. Slow the dropwise addition rate. Ensure vigorous stirring.
Persistent Imine Impurity Strong IR stretch at ~1600 cm⁻¹ (C=N) and ~3300 cm⁻¹ (N-H).Incomplete Hydrolysis: The metalloimine was not fully converted to the ketone.Re-subject the crude mixture to 1M HCl in THF/Water (1:1) and stir for 2 hours at room temperature.
Unreacted 2-Cyanopyridine IR stretch at ~2230 cm⁻¹ (C≡N); starting material recovered.Moisture Contamination: Water quenched the Grignard reagent before addition.Rigorously flame-dry glassware. Titrate the Grignard reagent prior to the addition step to confirm active molarity.
Poor Reduction Yield Strong IR stretch at ~1700 cm⁻¹ (C=O) in final product.NaBH₄ Decomposition: Borohydride reacted with the methanol solvent instead of the ketone.Ensure the reaction is cooled to 0 °C before adding NaBH₄. Use fresh, properly stored NaBH₄.
Frequently Asked Questions (FAQs)

Q: Why synthesize the ketone intermediate first instead of reacting the Grignard directly with 2-pyridinecarboxaldehyde? A: While 2-pyridinecarboxaldehyde allows for a direct, one-step synthesis of the methanol derivative[1], 2-cyanopyridine is often preferred in scale-up chemistry. Pyridinecarboxaldehydes are prone to auto-oxidation and can trigger side reactions like pinacol coupling under Grignard conditions. The nitrile route yields a highly stable, isolable ketone intermediate that can be purified easily and stockpiled for divergent syntheses[2].

Q: During the aqueous workup of the ketone, I am getting a severe emulsion. How do I break it? A: Emulsions in this reaction are typically caused by precipitated magnesium hydroxide salts. If your pH during the quench was too high, Mg(OH)₂ forms a thick gel. To break the emulsion, filter the entire biphasic mixture through a pad of Celite, or add a small amount of 1M HCl to dissolve the magnesium salts, followed by phase separation.

Q: Can I use an organolithium reagent instead of a Grignard reagent for the 2-cyanopyridine addition? A: Yes, organolithium reagents (e.g., 4-chlorophenyllithium) are highly reactive and will successfully attack 2-cyanopyridine. However, organolithiums are much more nucleophilic and are significantly more prone to attacking the pyridine ring directly. If using an organolithium, the reaction must be performed at cryogenic temperatures (-78 °C) rather than -5 °C.

References
  • Google Patents. "CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol." Google Patents, 2016. Available at:[2]

  • Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal. Available at: [Link][3]

Sources

Technical Support Center: Optimizing HPLC Separation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenging task of separating (3,5-Difluorophenyl)(pyridin-2-yl)methanol enantiomers using High-Performance Liquid Chromatography (HPLC). The following information is based on established chromatographic principles and extensive experience in chiral method development.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol enantiomers challenging?

The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Their separation by HPLC necessitates the use of a chiral environment, most commonly a chiral stationary phase (CSP), to form transient diastereomeric complexes with differing interaction energies, which allows for differential retention and, thus, separation.[2][3][4] The presence of both a pyridine ring (basic) and fluorinated phenyl group in the target molecule adds complexity to the interactions with the CSP.

Q2: What is the recommended starting point for method development?

A systematic screening approach is the most efficient strategy for developing a successful separation method.[5][6] This involves testing a small set of CSPs with broad enantiorecognition capabilities under different mobile phase conditions.[7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended as a starting point due to their wide applicability in separating a diverse range of chiral compounds.[8][9][10]

Q3: What are the most common modes of chromatography for this type of chiral separation?

For the separation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol enantiomers, the following modes are typically employed:

  • Normal-Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane/alkane) with a polar modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for many chiral separations.[11]

  • Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[6]

  • Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). This mode is particularly useful for LC-MS applications.[11][12]

Q4: Is isocratic or gradient elution preferred for chiral separations?

Isocratic elution, where the mobile phase composition remains constant throughout the run, is far more common for chiral separations.[1][13] This is because the separation mechanism relies on specific, steady-state interactions between the enantiomers and the CSP, which can be disrupted by a changing mobile phase composition.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am injecting my racemic standard of (3,5-Difluorophenyl)(pyridin-2-yl)methanol, but I see only a single peak or two poorly resolved peaks. What should I do?

Answer: This is a common starting point in chiral method development and indicates that the current combination of CSP and mobile phase is not providing sufficient enantioselectivity.

Underlying Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the correct chiral recognition mechanism for your analyte. The interaction between the analyte and the CSP is a highly specific, three-point interaction.[14]

    • Solution: Screen a set of different CSPs. Polysaccharide-based CSPs are a good starting point. Consider screening columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[10][15][16]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and additives in the mobile phase have a profound impact on enantioselectivity.[17][18]

    • Solution:

      • Vary the Alcohol Modifier: In normal-phase mode, systematically change the alcohol modifier (e.g., from isopropanol to ethanol) and its concentration. The size and shape of the alcohol can alter the conformation of the chiral polymer, creating different chiral recognition sites.[17][19]

      • Introduce an Additive: Due to the basic nature of the pyridine moiety, adding a basic additive like diethylamine (DEA) to the mobile phase (typically 0.1%) can improve peak shape and sometimes enhance resolution by minimizing unwanted interactions with residual silanols on the silica support.[17][19] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) would be used.[17]

  • Incorrect Elution Mode: The chosen chromatographic mode (NP, PO, or RP) may not be suitable.

    • Solution: If normal-phase screening is unsuccessful, explore polar organic and reversed-phase modes.[20]

Experimental Protocol: Initial CSP and Mobile Phase Screening

  • Analyte Preparation: Prepare a 1 mg/mL solution of the racemic (3,5-Difluorophenyl)(pyridin-2-yl)methanol standard in the initial mobile phase.

  • Column Selection: Start with a set of polysaccharide-based CSPs, for example:

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))[10]

    • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))[10]

  • Initial Normal-Phase Screening:

    • Equilibrate the first column with 90:10 (v/v) n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Inject 5 µL of the sample.

    • If no or poor separation is observed, change the mobile phase to 90:10 (v/v) n-Hexane:Ethanol and repeat the injection.

    • If peak shape is poor (tailing), add 0.1% DEA to the mobile phase and re-inject.

    • Repeat this screening process for the second CSP.

Data Presentation: Effect of Mobile Phase on Resolution

CSPMobile Phase (v/v/v)Resolution (Rs)Observations
Lux® Cellulose-190:10 n-Hexane:Isopropanol0.8Partial separation, some tailing.
Lux® Cellulose-190:10 n-Hexane:Ethanol1.2Improved separation, still tailing.
Lux® Cellulose-190:10:0.1 n-Hexane:Ethanol:DEA1.8Good separation, symmetrical peaks.
Lux® Amylose-190:10 n-Hexane:Isopropanol0.0No separation.
Lux® Amylose-190:10 n-Hexane:Ethanol0.5Slight peak splitting.
Lux® Amylose-190:10:0.1 n-Hexane:Ethanol:DEA0.7Partial separation, poor peak shape.

Note: The data in this table is illustrative and will vary based on the specific experimental conditions.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My enantiomers are separated, but the peaks are tailing (or fronting) significantly. How can I improve the peak shape?

Answer: Poor peak shape compromises the accuracy of integration and quantification. Tailing is often caused by secondary, unwanted interactions, while fronting can be a sign of column overload.

Underlying Causes and Solutions:

  • Secondary Interactions with Silica: The basic pyridine nitrogen in your analyte can interact strongly with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.[1]

    • Solution: Add a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase.[21] The DEA will compete for the active silanol sites, masking these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[22]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.

  • Column Contamination or Damage: Accumulation of contaminants at the head of the column or a void in the packing material can lead to poor peak shape.[22][23]

    • Solution:

      • Flush the column with a strong solvent (check the column manual for solvent compatibility, especially for coated CSPs).[8]

      • If using a guard column, replace it.

      • If the problem persists, the analytical column may need to be replaced.

Issue 3: Irreproducible Retention Times and/or Resolution

Question: My retention times and resolution are fluctuating between injections. What is causing this instability?

Answer: Lack of reproducibility is a critical issue, especially in a regulated environment. It often points to an unstable chromatographic system or a "memory effect" of mobile phase additives.

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times when the mobile phase composition is changed. The polymer structure of the CSP needs time to swell and reach a stable conformation in the new solvent environment.[2]

    • Solution: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Temperature Fluctuations: Temperature can significantly impact chiral separations, affecting both retention and selectivity.[24][25][26] In some cases, increasing the temperature can improve resolution, while in others, a decrease is beneficial.[25][27]

    • Solution: Use a column oven to maintain a constant and controlled temperature. If you are still struggling with resolution, consider evaluating the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) as part of your method development.[1]

  • Mobile Phase Additive "Memory Effect": Basic or acidic additives can be strongly retained by the CSP and can continue to affect the chromatography even after they have been removed from the mobile phase.[13][28][29]

    • Solution: If you are switching between methods that use different additives, it is crucial to have a rigorous column flushing procedure. In some cases, dedicating a column to a specific method (e.g., one with a basic additive) is the most robust approach.[23]

  • Mobile Phase Instability: If the mobile phase is not properly prepared or is left for extended periods, its composition can change due to evaporation of the more volatile components.[22]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Method Development and Troubleshooting Workflow

Below is a logical workflow for developing and troubleshooting the HPLC separation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting Start Start: Racemic Standard ScreenCSPs Screen 2-3 Polysaccharide CSPs (e.g., Amylose, Cellulose derivatives) Start->ScreenCSPs ScreenMP Test with NP Mobile Phases: n-Hexane/IPA and n-Hexane/EtOH ScreenCSPs->ScreenMP AddDEA Add 0.1% DEA to Mobile Phase ScreenMP->AddDEA CheckSeparation Partial or Full Separation? AddDEA->CheckSeparation OptimizeModifier Optimize % Alcohol Modifier CheckSeparation:e->OptimizeModifier Yes CheckPeakShape Poor Peak Shape? CheckSeparation:s->CheckPeakShape No OptimizeTemp Optimize Temperature OptimizeModifier->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow FinalMethod Final Method OptimizeFlow->FinalMethod CheckReproducibility Irreproducible? CheckPeakShape:s->CheckReproducibility No TroubleshootPeakShape Adjust Additive Conc. Reduce Sample Load Check Sample Solvent CheckPeakShape:e->TroubleshootPeakShape Yes TroubleshootReproducibility Ensure Equilibration Control Temperature Flush Column CheckReproducibility:e->TroubleshootReproducibility Yes Stop Consult Further CheckReproducibility:s->Stop No TroubleshootPeakShape->OptimizeModifier TroubleshootReproducibility->OptimizeModifier

Caption: A workflow for chiral method development and troubleshooting.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases - PubMed.
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed.
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns | Journal of Chromatographic Science | Oxford Academic.
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC.
  • Chiral HPLC Method Development.
  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Lux™.
  • The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases | Request PDF - ResearchGate.
  • CHIRAL COLUMNS - Chromservis.
  • The effect of mobile phase additive on enantioseparation and peak shape... - ResearchGate.
  • Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work - Chromatography Today.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate.
  • Chiral HPLC separation: strategy and approaches - Chiralpedia.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent.
  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio - ResearchGate.
  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate.
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - MDPI.
  • Finding the Best Separation for Enantiomeric Mixtures - LCGC International.
  • Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating.
  • (PDF) Enantiomeric separation of drugs by HPLC - ResearchGate.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. - DTIC.
  • Chiral HPLC Separations - Phenomenex.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate.
  • :'c~-D.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC.
  • Direct chiral HPLC separation on CSPs - Chiralpedia.
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and modification of pyridyl-aryl methanols. This guide is designed for researchers, chemists, and drug development professionals who are working with (3,5-Difluorophenyl)(pyridin-2-yl)methanol and related structures. The reduction of the carbinol (hydroxyl) group to a methylene group is a critical transformation for generating diarylmethane scaffolds, which are prevalent in pharmacologically active compounds.

However, this reduction is often complicated by the inherent reactivity of the pyridine ring, leading to undesired side reactions. This document provides in-depth troubleshooting advice, detailed protocols for chemoselective methods, and mechanistic insights to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am attempting to reduce the hydroxyl group of (3,5-Difluorophenyl)(pyridin-2-yl)methanol. What are the most common side reactions I should be aware of?

Answer: When reducing (3,5-Difluorophenyl)(pyridin-2-yl)methanol to the corresponding diarylmethane, the primary challenge is achieving chemoselectivity. The two most significant side reactions are:

  • Pyridine Ring Hydrogenation: This is the most common side reaction, especially when using catalytic hydrogenation methods (e.g., H₂ with Pd, Pt, or Rh catalysts). The pyridine ring is susceptible to reduction, which yields the (3,5-Difluorophenyl)(piperidin -2-yl)methanol. The aromaticity of pyridine makes it more reactive toward certain catalysts than benzene rings, and the nitrogen atom can also poison the catalyst surface.[1][2]

  • Incomplete Reaction: The reaction stalls, leaving a significant amount of the starting carbinol unreacted. This can be due to catalyst deactivation, insufficient equivalents of the reducing agent, or non-optimal reaction conditions.

Below is a diagram illustrating the desired transformation versus the primary undesired pathway.

cluster_main Reaction Pathways SM (3,5-Difluorophenyl)(pyridin-2-yl)methanol (Starting Material) DP (3,5-Difluorophenyl)(pyridin-2-yl)methane (Desired Product - Deoxygenation) SM->DP Chemoselective Deoxygenation SP (3,5-Difluorophenyl)(piperidin-2-yl)methanol (Side Product - Ring Hydrogenation) SM->SP Catalytic Hydrogenation

Caption: Desired deoxygenation vs. side-reaction pathway.

Q2: My catalytic hydrogenation protocol (H₂/Pd-C) is primarily reducing the pyridine ring instead of the hydroxyl group. How can this be avoided?

Answer: This is a classic selectivity problem. Standard, neutral-condition catalytic hydrogenation is often too aggressive for substrates containing a pyridine ring, leading to its reduction.[1] The nitrogen atom can also bind to the metal center, poisoning the catalyst.[1]

Here are strategies to circumvent this issue:

  • Switch to an Ionic Hydrogenation Method: This is the most robust solution and is highly recommended. Ionic hydrogenation operates via a carbocation intermediate and uses a hydride source that does not typically reduce aromatic rings. See Q3 for a detailed protocol.

  • Modify Catalytic Hydrogenation Conditions: While less reliable, some success can be achieved by altering the reaction environment. Using platinum(IV) oxide (PtO₂) as a catalyst in a strongly acidic solvent like glacial acetic acid can sometimes favor the desired reaction.[3] The acid protonates the pyridine nitrogen, deactivating it towards reduction and preventing it from poisoning the catalyst. However, this approach still carries a high risk of ring hydrogenation and may not be suitable for acid-sensitive substrates.

Q3: What is a reliable and chemoselective method for the deoxygenation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol?

Answer: Ionic hydrogenation using a silane reducing agent in the presence of a strong acid is a superior method for this transformation. This approach is highly selective for benzylic-type alcohols and avoids the issue of pyridine ring reduction.

Mechanism Insight: The reaction proceeds through a three-step mechanism:

  • The strong acid (typically trifluoroacetic acid, TFA) protonates the hydroxyl group, converting it into a good leaving group (H₂O).

  • Loss of water generates a resonance-stabilized carbocation. The positive charge is delocalized across the phenyl ring, the pyridyl ring, and the benzylic carbon.

  • A hydride donor, most commonly triethylsilane (Et₃SiH), irreversibly transfers a hydride ion to the carbocation, yielding the final diarylmethane product.

This method's success hinges on the formation of a stable carbocation intermediate and the use of a mild hydride source that is unreactive towards the pyridine ring.

Experimental Protocol: Ionic Hydrogenation

This protocol provides a general procedure for the deoxygenation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

Reagent/SolventMolar Eq.Purpose
(3,5-Difluorophenyl)(pyridin-2-yl)methanol1.0Substrate
Dichloromethane (DCM)-Anhydrous Solvent
Triethylsilane (Et₃SiH)2.0 - 3.0Hydride Source
Trifluoroacetic Acid (TFA)10.0 - 12.0Acid Catalyst

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylsilane (2.5 eq.) to the stirred solution. Following this, add trifluoroacetic acid (11.0 eq.) dropwise over 5-10 minutes. The addition of TFA can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with DCM.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure (3,5-Difluorophenyl)(pyridin-2-yl)methane.

Q4: I am observing low conversion or a stalled reaction with the ionic hydrogenation protocol. What are the likely causes and solutions?

Answer: Low conversion in ionic hydrogenations is a common issue that can typically be resolved by systematically checking reagents and conditions.

Potential CauseTroubleshooting Steps & Explanation
Poor Quality Reagents Triethylsilane (Et₃SiH) can oxidize over time. Use a freshly opened bottle or distill it before use. TFA can absorb water; use a high-purity, anhydrous grade.
Presence of Water This reaction is highly sensitive to moisture. Water will compete with the alcohol for protonation by TFA and can hydrolyze the silane. Ensure all glassware is oven-dried and the solvent (DCM) is anhydrous.
Insufficient Acid TFA acts as both a catalyst and the solvent in many cases. If conversion is slow, a higher excess may be required. You can incrementally add more TFA (1-2 eq. at a time) and monitor the reaction.
Low Temperature While the reaction is initiated at 0 °C for safety, it typically runs at room temperature. If the reaction is sluggish, gentle heating to 35-40 °C (refluxing DCM) can increase the rate.
Steric Hindrance If your substrate has significant steric bulk near the carbinol center, the reaction may require more forcing conditions (longer reaction times or gentle heating).
Q5: Are there alternative chemoselective methods if my substrate is highly sensitive to strong acids like TFA?

Answer: Yes. For substrates that cannot tolerate strongly acidic conditions, a reduction system using zinc iodide (ZnI₂) and sodium cyanoborohydride (Na(CN)BH₃) is an excellent alternative.[4]

Mechanism Insight: In this system, zinc iodide acts as an oxophilic Lewis acid, coordinating to the hydroxyl oxygen to facilitate its departure.[4] Sodium cyanoborohydride is a mild hydride donor that is stable under these conditions and delivers the hydride to the activated intermediate. This method effectively reduces benzylic alcohols in the presence of other functional groups.[4]

Decision-Making Workflow for Method Selection

Choosing the correct method is critical for success. The following workflow can guide your decision based on the properties of your substrate.

cluster_yes cluster_no start Start: Select Reduction Method q1 Is the substrate a (3,5-Difluorophenyl)(pyridin-2-yl)methanol or a simple analogue? start->q1 a1 Ionic Hydrogenation (TFA/Et3SiH) is the primary choice. q1->a1 Yes q2 Does the substrate contain other acid-sensitive functional groups (e.g., Boc, acetals)? q1->q2 No a2 High yields and chemoselectivity are expected. q2->a1 No a3 Use ZnI2 / Na(CN)BH3 method. q2->a3 Yes a4 This method avoids strong Brønsted acids.

Caption: Workflow for selecting the appropriate deoxygenation method.

References
  • Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry.
  • Bhanja, C. et al. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
  • Jones, G. O. et al. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Wolan, A. et al. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Beilstein Journal of Organic Chemistry.

Sources

Storage conditions to prevent degradation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Executive Summary

This guide addresses the stability profile of (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9 / 2241594-55-4). While often treated as a standard building block, this compound possesses a unique reactivity profile due to the interplay between the electron-deficient 3,5-difluorophenyl ring and the electron-rich, basic pyridine ring.

Our support data indicates that oxidative dehydrogenation (conversion to the ketone) and hygroscopic degradation are the primary failure modes. This guide provides evidence-based protocols to mitigate these risks.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining purity >98% over extended periods (>6 months).

ParameterSpecificationScientific Rationale
Temperature Long-term: -20°C Active Use: 2–8°CLow temperature kinetically inhibits the thermodynamically favorable oxidation to (3,5-difluorophenyl)(pyridin-2-yl)methanone.
Atmosphere Inert (Argon/Nitrogen) The benzylic alcohol position is susceptible to auto-oxidation. Air exposure accelerates ketone formation.
Humidity <10% RH (Desiccated) The pyridine nitrogen lone pair is a hydrogen-bond acceptor, making the solid hygroscopic. Moisture promotes "oiling out" and hydrolysis.
Light Dark / Amber Vial Pyridine derivatives are UV-active.[1] Photolytic cleavage or excitation can catalyze disproportionation reactions.

Module 2: Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the underlying chemistry. This molecule is not inert; it is a latent reducing agent .

Oxidative Dehydrogenation (Primary Failure Mode)

Research on the non-fluorinated analog, phenyl(pyridin-2-yl)methanol, demonstrates its ability to act as a hydrogen donor in transfer hydrogenation reactions. This implies that the molecule is thermodynamically predisposed to lose hydrogen and form the corresponding ketone.

  • Mechanism: The benzylic C-H bond is activated by the adjacent pyridine ring. In the presence of oxygen or radical initiators (light), this proton is abstracted, leading to the formation of (3,5-difluorophenyl)(pyridin-2-yl)methanone .

  • Impact of Fluorine: The 3,5-difluoro substitution exerts an electron-withdrawing inductive effect (-I), which slightly stabilizes the benzylic position compared to the non-fluorinated parent, but does not eliminate the risk.

Hygroscopic Interaction

The pyridine nitrogen possesses a localized lone pair that readily forms hydrogen bonds with atmospheric water.

  • Consequence: Formation of a hydrate lattice disrupts the crystal structure, turning a free-flowing powder into a sticky gum/oil. This physical change often precedes chemical degradation.

Visualizing the Degradation Pathway

DegradationPathway Compound (3,5-Difluorophenyl) (pyridin-2-yl)methanol (Active Reagent) Ketone Degradant A: (3,5-Difluorophenyl) (pyridin-2-yl)methanone Compound->Ketone Oxidation (O2/Light) Loss of H2 NOxide Degradant B: Pyridine N-Oxide Derivative Compound->NOxide Long-term Air Exp. (Slow) Hydrate Physical State Change: Hydrate/Oil Formation Compound->Hydrate Moisture Absorption (H-Bonding at N)

Figure 1: Primary degradation pathways. The Red path (Oxidation) is the most common chemical failure; the Green path (Hydration) is the most common physical failure.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues with your specific batch.

Scenario A: The solid has turned yellow/orange.
  • Diagnosis: Oxidation has occurred.[2] Pyridinyl ketones are often colored (yellow/orange) due to extended conjugation, whereas the pure alcohol is typically white/off-white.

  • Confirmation: Run 1H NMR.

    • Look for: Disappearance of the benzylic proton signal (CH-OH), typically a singlet or doublet around δ 5.8–6.2 ppm (depending on solvent).

    • Look for: Downfield shift of pyridine protons due to the electron-withdrawing carbonyl group in the ketone degradant.

  • Remediation: If degradation is <5%, recrystallization from Ethanol/Hexane may recover the alcohol. If >10%, repurification via column chromatography is required (ensure silica is neutralized to prevent acid-catalyzed dehydration).

Scenario B: The powder has clumped or turned into an oil.
  • Diagnosis: Hygroscopic failure. The container seal was likely compromised.

  • Confirmation: Run KF (Karl Fischer) titration or simply check solubility. Hydrates often dissolve slower in non-polar solvents (e.g., DCM) than the anhydrous form.

  • Remediation: Dissolve in DCM, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Store immediately in a desiccator.

Scenario C: Inconsistent reaction yields.
  • Diagnosis: If using as a nucleophile, the ketone impurity is non-reactive. If using as a ligand, the N-oxide impurity changes coordination geometry.

  • Action: Check purity via HPLC (254 nm). The ketone often has a higher extinction coefficient and distinct retention time.

Module 4: Storage Workflow Protocol

To ensure data integrity, implement this "Self-Validating" storage workflow upon receipt of the compound.

StorageProtocol Start Receipt of Compound Inspection Visual Inspection (White Solid?) Start->Inspection QC Initial QC (1H NMR / HPLC) Inspection->QC Decision Pass QC? QC->Decision Fail Reject / Repurify Decision->Fail No (<95%) Pass Prepare for Storage Decision->Pass Yes (>98%) Action1 Flush Headspace with Argon Pass->Action1 Action2 Seal with Parafilm & Desiccant Action1->Action2 Storage Store at -20°C Action2->Storage

Figure 2: Standard Operating Procedure (SOP) for intake and storage.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage. In protic solvents like Methanol, the equilibrium between the alcohol and potential hemiacetal forms (if aldehydes are present as impurities) can complicate things. Furthermore, dissolved oxygen in solvents accelerates oxidation. If solution storage is necessary, use anhydrous DMSO, purge with Argon, and store at -80°C for no more than 1 month.

Q: I need to use this in a reaction requiring high heat (100°C+). Will it survive? A: The compound is thermally stable up to its melting point (~90°C) for short durations. However, at temperatures >100°C, especially in the presence of base, it may undergo disproportionation (Cannizzaro-type reactivity) or oxidation if the atmosphere isn't strictly inert.

Q: Is the compound chiral? A: Yes, the benzylic carbon is a chiral center. If you purchased a specific enantiomer (R or S), be aware that racemization is unlikely under neutral storage conditions. However, exposure to strong acids or bases can promote racemization via a carbocation intermediate (acid) or deprotonation/reprotonation (base).

Q: What is the best method to weigh out hygroscopic samples? A: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly into a tared vessel. If the compound is very valuable, use a "weigh-by-difference" technique inside a glovebox or glovebag.

References

  • ChemScene. (2024).[3] (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Specifications & Storage. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Prevention of Pyridinemethanol Degradation. Retrieved from

  • ResearchGate. (2026).[4] (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. (Demonstrates H-donor capability/oxidation risk).[1] Retrieved from

  • BLDpharm. (2024). Safety Data Sheet: (3,5-Difluorophenyl)(pyridin-2-yl)methanol. Retrieved from

  • PubChem. (2025).[5] Phenyl(pyridin-2-yl)methanol Compound Summary. (General class behavior). Retrieved from

Sources

Validation & Comparative

1H and 13C NMR spectrum analysis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol and a Comparison with Structural Analogs

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. (3,5-Difluorophenyl)(pyridin-2-yl)methanol, a molecule featuring both a fluorinated aromatic ring and a heterocyclic pyridine moiety, presents a unique spectroscopic challenge and holds potential as a versatile building block. This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide offers a detailed prediction based on established NMR principles and a comparative analysis with structurally similar compounds.

The Significance of Fluorine in NMR Spectroscopy

The presence of fluorine atoms in (3,5-Difluorophenyl)(pyridin-2-yl)methanol significantly influences its NMR spectra. The high electronegativity of fluorine leads to a general deshielding of nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Furthermore, the spin-active ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) couples with both ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that provide invaluable structural information.[1][2] The magnitude of these coupling constants (J-couplings) is dependent on the number of bonds separating the coupled nuclei.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of compounds like (3,5-Difluorophenyl)(pyridin-2-yl)methanol, a standardized experimental protocol is crucial.[3]

Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[3]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Instrumentation and Acquisition Parameters:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).[3]

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.[3]

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C couplings.[3]

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the low natural abundance of the ¹³C isotope.[3]

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Correct the phase and baseline of the spectrum to ensure accurate peak representation.[3]

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.[3]

  • Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of protons.[3]

Caption: Experimental workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Analysis

The predicted chemical shifts (δ) are reported in parts per million (ppm).

Predicted ¹H NMR Spectrum

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Py-H68.50 - 8.60d~4.8 (³JHH)
Py-H47.70 - 7.80td~7.7 (³JHH), ~1.8 (⁴JHH)
Py-H37.35 - 7.45d~7.8 (³JHH)
Py-H57.20 - 7.30ddd~7.5 (³JHH), ~4.8 (³JHH), ~1.2 (⁴JHH)
Ar-H2', H6'7.00 - 7.10d~2.0 (⁴JHF)
Ar-H4'6.75 - 6.85t~8.8 (³JHF)
CH-OH5.80 - 5.90s
OH2.5 - 4.0br s

Interpretation of the ¹H NMR Spectrum:

  • Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region, with H6 being the most deshielded due to its proximity to the electronegative nitrogen atom.

  • Difluorophenyl Protons: The two equivalent protons at the 2' and 6' positions will appear as a doublet due to coupling with the fluorine atoms at the 3' and 5' positions. The proton at the 4' position will appear as a triplet due to coupling with the two equivalent fluorine atoms.

  • Methine Proton (CH-OH): This proton, attached to the carbon bearing the hydroxyl group and both aromatic rings, is expected to appear as a singlet.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
Py-C2160.0 - 162.0s
Ar-C3', C5'163.0 - 165.0dd~248 (¹JCF), ~13 (³JCF)
Py-C6148.5 - 149.5s
Py-C4136.5 - 137.5s
Ar-C1'145.0 - 147.0t~10 (²JCF)
Py-C5122.5 - 123.5s
Py-C3121.0 - 122.0s
Ar-C2', C6'110.0 - 112.0t~25 (²JCF)
Ar-C4'103.0 - 104.0t~25 (²JCF)
CH-OH74.0 - 76.0s

Interpretation of the ¹³C NMR Spectrum:

  • Fluorinated Carbons (C3', C5'): These carbons will exhibit a large one-bond coupling constant (¹JCF) and a smaller three-bond coupling constant with the other fluorine, appearing as a doublet of doublets.

  • Other Aromatic Carbons: The other carbons in the difluorophenyl ring will show smaller two-bond or three-bond C-F couplings, appearing as triplets.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with C2 and C6 being the most deshielded.

  • Methine Carbon (CH-OH): This aliphatic carbon will appear at a significantly lower chemical shift compared to the aromatic carbons.

Comparative Analysis with Structural Analogs

A comparative analysis with structurally similar compounds for which experimental data is available provides a strong basis for our predictions. We will compare our target molecule with (3,5-difluorophenyl)(phenyl)methanol and di(pyridin-2-yl)methanol.

CompoundAr-H (ppm)Py-H (ppm)CH-OH (ppm)
(3,5-Difluorophenyl)(pyridin-2-yl)methanol (Predicted)6.75 - 7.107.20 - 8.605.80 - 5.90
(3,5-difluorophenyl)(phenyl)methanol[4]6.70 - 7.40-~5.80
di(pyridin-2-yl)methanol[4]-7.15 - 8.55~5.90

The predicted chemical shifts for the protons of the difluorophenyl and pyridinyl rings in our target molecule align well with the experimental values observed for the individual components in the analog molecules.[4] The methine proton (CH-OH) chemical shift is also consistent across all three compounds, suggesting that the electronic environment of this proton is similar.

G cluster_target (3,5-Difluorophenyl)(pyridin-2-yl)methanol cluster_analog1 (3,5-difluorophenyl)(phenyl)methanol cluster_analog2 di(pyridin-2-yl)methanol Target_1H Predicted 1H NMR: - Pyridine & Difluorophenyl signals - CH-OH singlet Analog1_1H Experimental 1H NMR: - Phenyl & Difluorophenyl signals - CH-OH singlet Target_1H->Analog1_1H Comparison of Difluorophenyl region Analog2_1H Experimental 1H NMR: - Two equivalent Pyridine signals - CH-OH singlet Target_1H->Analog2_1H Comparison of Pyridine region Target_13C Predicted 13C NMR: - C-F couplings observed - Distinct aromatic regions Analog1_13C Experimental 13C NMR: - C-F couplings - Phenyl signals Target_13C->Analog1_13C Comparison of Difluorophenyl region Analog2_13C Experimental 13C NMR: - Pyridine signals Target_13C->Analog2_13C Comparison of Pyridine region

Caption: Comparative analysis of NMR data.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (3,5-Difluorophenyl)(pyridin-2-yl)methanol, grounded in fundamental NMR principles and supported by comparative data from structurally related compounds. The presented experimental protocol offers a robust framework for acquiring high-quality spectral data for this and similar molecules. The insights into the expected chemical shifts, multiplicities, and coupling constants will be invaluable for researchers in the synthesis and characterization of novel fluorinated heterocyclic compounds, aiding in unambiguous structure verification and purity assessment.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene - Benchchem.
  • "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes.
  • Supporting Information - The Royal Society of Chemistry.
  • Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds - Benchchem.
  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar.
  • (3,5-Difluorophenyl)(pyridin-2-yl)methanol - BLDpharm.

Sources

Technical Comparison Guide: 19F NMR Characterization of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for application scientists and medicinal chemists. It prioritizes actionable data, mechanistic reasoning, and robust experimental protocols over generic descriptions.

CAS: 1339891-78-9 | Formula: C₁₂H₉F₂NO | MW: 221.20 Da Application: Chiral ligand precursor, kinase inhibitor scaffold, and pharmaceutical intermediate.

Executive Summary & Application Context

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a critical bi-aryl scaffold often employed in the synthesis of enantioselective catalysts and active pharmaceutical ingredients (APIs). In drug development, the 3,5-difluorophenyl moiety is a bioisostere used to block metabolic hotspots and modulate lipophilicity.

The Analytical Challenge: While ^1H NMR is standard, the aromatic region of this molecule (6.8 – 8.6 ppm) is crowded due to the overlap of the electron-deficient pyridyl ring protons with the phenyl ring protons. ^19F NMR provides an orthogonal, background-free method for characterization , offering superior specificity for identifying regioisomeric impurities (e.g., 2,4-difluoro isomers) and quantifying purity without extinction coefficient bias.

Technical Characterization: The ^19F NMR Profile[1][2][3][4]

Predicted Chemical Shift & Multiplicity

Based on structural analysis and literature data for 3,5-difluorobenzyl systems, the fluorine nuclei in this molecule exhibit a characteristic signal in the following range relative to CFCl₃ (0 ppm):

ParameterValue / RangeMechanistic Insight
Chemical Shift (

)
-109.0 to -113.0 ppm The two fluorine atoms are chemically equivalent (homotopic) due to the free rotation of the phenyl ring, resulting in a single signal.
Multiplicity Triplet (t) or Multiplet (m) Split by coupling to the adjacent protons (H2, H6) on the phenyl ring (

).
Integration 2F Represents the two meta-fluorine atoms.

Note on Solvent Effects:

  • CDCl₃: Signal typically appears near -110.5 ± 1.0 ppm .

  • DMSO-d₆: Hydrogen bonding with the benzylic hydroxyl group can induce a slight shift (typically < 0.5 ppm), but the meta-position of the fluorines insulates them from significant electronic perturbation by the solvent-solute complex.

Diagram 1: NMR Signal Logic & Structural Assignment

The following diagram visualizes the causality between the molecular structure and the resulting NMR signal, highlighting the equivalence of the fluorine atoms.

NMR_Logic Molecule (3,5-Difluorophenyl) (pyridin-2-yl)methanol Symmetry C2 Symmetry Axis (Effective) Molecule->Symmetry  Bond Rotation   F_Environment Meta-Fluorines (F3, F5) Chemically Equivalent Symmetry->F_Environment  Homotopic F   Coupling Spin-Spin Coupling (3J_HF with H2, H6) F_Environment->Coupling  Adjacent H   Signal Single Signal ~ -110 ppm (Triplet/Multiplet) F_Environment->Signal  Shift Origin   Coupling->Signal  Splitting  

Figure 1: Structural logic dictating the ^19F NMR signal. The effective symmetry renders F3 and F5 equivalent, producing a simplified spectrum ideal for quantitation.

Comparative Analysis: Performance vs. Alternatives

This section compares the product's analytical profile against common alternatives (isomers) and competing analytical methods.

A. Comparison with Regioisomers (Impurity Profiling)

The primary synthetic risk involves contamination with regioisomers if the starting material (difluorobenzene bromide) is impure.

Feature3,5-Difluoro (Target) 2,4-Difluoro (Alternative/Impurity) 4-Fluoro (Analog)
# of ^19F Signals 1 Signal (2F equivalent)2 Signals (Inequivalent Fs)1 Signal (1F)
Chemical Shift ~ -110 ppmF(ortho): ~ -115 ppmF(para): ~ -105 ppm~ -115 ppm
Splitting Pattern Triplet (

)
Complex MultipletsMultiplet
Diagnostic Value High Symmetry confirms meta-substitution.Distinct separation of signals confirms asymmetry.Single peak, easily distinguished by integration.
B. Comparison of Analytical Methods: ^19F NMR vs. HPLC

For this specific molecule, ^19F NMR offers distinct advantages over HPLC-UV.

  • Specificity: HPLC requires authentic standards to confirm retention times for all isomers. ^19F NMR predicts the isomer structure ab initio based on symmetry and shift.

  • Quantification: HPLC-UV relies on the assumption that isomers have identical extinction coefficients (

    
    ). ^19F qNMR is a primary ratio method; the signal integral is directly proportional to molar concentration, independent of 
    
    
    
    .

Experimental Protocol: Self-Validating qNMR Workflow

To ensure high-integrity data (E-E-A-T compliant), follow this protocol. This workflow includes an internal standard check to validate the chemical shift and quantification.

Reagents
  • Solvent: CDCl₃ (99.8% D) or DMSO-d₆ (if solubility is an issue).

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
    • Why? It is chemically inert, has a singlet signal far from the target region (-110 ppm), and does not overlap.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol into a vial.

    • Add exactly 10.0 mg of Internal Standard (Trifluorotoluene).

    • Dissolve in 0.6 mL of deuterated solvent. Ensure complete homogeneity.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

    • Spectral Width: 200 ppm (cover -50 to -200 ppm).

    • Relaxation Delay (d1): Set to

      
       seconds.
      
      • Reasoning: Fluorine nuclei have long

        
         relaxation times. A short d1 leads to signal saturation and under-quantification.
        
    • Scans (NS): 16 or 32 (sufficient due to high sensitivity of ^19F).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).

    • Phase and baseline correct manually.

    • Reference the IS peak to -63.72 ppm.[1]

Diagram 2: Purity Assessment Workflow

This decision tree guides the researcher through interpreting the NMR results.

Purity_Workflow Start Crude Product Isolated Acquire Acquire 19F NMR (with Internal Std) Start->Acquire Check_Signals Count 19F Signals in -100 to -120 ppm region Acquire->Check_Signals One_Signal Single Signal (~ -110 ppm) Check_Signals->One_Signal 1 Peak Two_Signals Two Signals (Ortho/Para pattern) Check_Signals->Two_Signals 2 Peaks Multiple_Signals Multiple/Complex Signals Check_Signals->Multiple_Signals >2 Peaks Conclusion_Pure Target Confirmed (3,5-Difluoro Isomer) One_Signal->Conclusion_Pure Conclusion_Regio Regioisomer Contamination (Likely 2,4-Difluoro) Two_Signals->Conclusion_Regio Conclusion_Mix Mixture/Degradation Multiple_Signals->Conclusion_Mix

Figure 2: Decision matrix for rapid purity assessment using ^19F NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54368596, (3,5-Difluorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for substituent effects and chemical shifts).
  • University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. Retrieved from [Link]

  • ChemRxiv (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts. (Provides validation for DFT prediction of fluorinated aromatics). Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9). This compound serves as a critical chiral building block and pharmacophore in the synthesis of COX-2 inhibitors, antihistamines, and agrochemicals.

Understanding its fragmentation is essential for:

  • Metabolite Identification: Distinguishing oxidative metabolites (hydroxylation) from structural isomers.

  • Quality Control: Verifying the integrity of the fluorinated phenyl ring during synthesis.

  • Isomeric Differentiation: Separating the 2-pyridyl isomer from 3- and 4-pyridyl analogs.

This guide objectively compares the MS behavior of this compound against its non-fluorinated analog and its positional isomer, providing actionable data for method development.

Chemical Profile & Ionization Physics

Before analyzing fragmentation, we must establish the ionization baseline. The presence of the pyridine nitrogen and the electronegative fluorine atoms creates a unique "push-pull" electronic environment.

FeatureSpecificationMS Implication
Formula

Distinct isotopic pattern not dominated by halogens (unlike Cl/Br).
Exact Mass 221.0652 DaHigh-resolution MS (HRMS) required for <5 ppm accuracy.

222.0725 Da Primary precursor ion in ESI(+) mode.
Basicity Pyridine N (

)
Protonation Site: The pyridine nitrogen is the primary charge carrier.
EWG Effect 3,5-Difluoro substitutionWithdraws electron density, destabilizing the benzylic carbocation intermediate compared to non-fluorinated analogs.

Mechanistic Fragmentation Analysis

The fragmentation of (3,5-Difluorophenyl)(pyridin-2-yl)methanol follows a specific pathway governed by the stability of the resulting carbocations.

Primary Pathway: Dehydration (The Dominant Event)

Upon Collisional Induced Dissociation (CID), the most abundant transition is the loss of water (18 Da).

  • Mechanism: Proton transfer from the pyridine nitrogen to the hydroxyl oxygen (via a 6-membered transition state or direct proximity), followed by heterolytic cleavage.

  • Result: Formation of a resonance-stabilized (3,5-difluorophenyl)(pyridin-2-yl)methyl cation (

    
     204).
    
Secondary Pathway: Skeletal Cleavage

The resulting carbocation (


 204) is relatively stable but will fragment further at higher collision energies (CE > 30 eV).
  • Loss of HCN: Typical of pyridine rings (

    
     204 
    
    
    
    177).
  • Fluorine Scrambling: In highly energetic environments, loss of HF (

    
     204 
    
    
    
    184) may occur, though less common than in alkyl-fluorides.
Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the parent ion.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 222.07 (Protonated Pyridine) Transition Transition State Intramolecular H-Bonding Parent->Transition CE 10-20 eV Carbocation Stabilized Carbocation [M+H - H2O]+ m/z 204.06 Transition->Carbocation -H2O (18 Da) Fragment_HCN Pyridine Ring Break [M+H - H2O - HCN]+ m/z 177.05 Carbocation->Fragment_HCN -HCN (27 Da) High Energy Fragment_HF Fluorine Elimination [M+H - H2O - HF]+ m/z 184.05 Carbocation->Fragment_HF -HF (20 Da) Rare

Figure 1: Proposed ESI(+) fragmentation pathway.[1] The dehydration step to m/z 204 is the diagnostic transition for MRM quantification.

Comparative Performance Guide

This section compares the target compound with its closest structural alternatives to highlight specific MS characteristics.

Comparison 1: Fluorinated vs. Non-Fluorinated

Comparator: (Phenyl)(pyridin-2-yl)methanol (Analog B)

FeatureTarget Compound (Difluoro)Analog B (Non-Fluoro)Analysis
Precursor (

)
222.07186.09+36 Da shift confirms difluoro substitution.
Fragment Stability Lower Higher The 3,5-difluoro group is electron-withdrawing, destabilizing the benzylic carbocation (

204). This makes the target compound fragment more easily (lower CE required) than the non-fluorinated analog.
Lipophilicity (RT) Higher (

min)
Lower (

min)
Fluorine increases retention on C18 columns, reducing ion suppression from early-eluting polar matrix.
Comparison 2: Positional Isomers

Comparator: (3,5-Difluorophenyl)(pyridin-4-yl)methanol (Analog C)

FeatureTarget (2-Pyridyl)Analog C (4-Pyridyl)Analysis
Ionization Efficiency High MediumThe 2-pyridyl nitrogen can form an intramolecular H-bond with the hydroxyl group, stabilizing the neutral molecule but also facilitating specific "ortho-effect" fragmentation mechanisms.
Diagnostic Ion

204 (Dominant)

204 (Dominant)
Isomers cannot be distinguished by MS1 alone.
Differentiation Retention Time Retention Time The 2-pyridyl isomer typically elutes earlier than the 4-pyridyl isomer on standard C18 phases due to steric shielding of the nitrogen lone pair.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, follow this self-validating protocol. This workflow ensures that the observed fragmentation is due to the compound structure and not in-source decay.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential to protonate the pyridine nitrogen (

      
      ) for ESI+ sensitivity.
      
Step 2: LC-MS Parameters (Q-TOF or Triple Quad)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

Step 3: Data Acquisition Strategy

To differentiate in-source fragmentation from true MS2 spectra:

  • Scan 1 (Q1 Scan): Verify the parent ion (

    
     222). If 
    
    
    
    204 is observed here, lower the Declustering Potential (DP).
  • Scan 2 (Product Ion): Select

    
     222 as precursor. Ramp Collision Energy (CE) from 10 to 50 eV.
    
Workflow Visualization

ExperimentalWorkflow Sample Sample Prep 100 ng/mL in MeOH/H2O + 0.1% FA LC LC Separation C18 Column Retains Lipophilic F-Isomer Sample->LC ESI ESI Source (+) Protonation of Pyridine N LC->ESI Elution Q1 Q1 Filter Select m/z 222.07 ESI->Q1 [M+H]+ Collision Collision Cell N2 Gas, CE Ramp (10-50 eV) Q1->Collision Isolation Detector Detection Observe m/z 204 (Quantifier) Collision->Detector Fragments

Figure 2: LC-MS/MS Method Workflow for reliable quantification and identification.

References

  • Liu, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative Metabolic Stability Guide: (3,5-Difluorophenyl)(pyridin-2-yl)methanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Bioisosteric Challenge

In modern drug discovery, the diarylmethanol scaffold—specifically phenyl(pyridin-2-yl)methanol—serves as a fundamental structural motif for a variety of biologically active molecules, including antihistamines and analgesic agents[1][2]. However, the unsubstituted phenyl ring in this scaffold presents a critical liability: it acts as a metabolic "soft spot." Cytochrome P450 (CYP450) enzymes rapidly target the electron-rich aromatic ring for Phase I hydroxylation, leading to high intrinsic clearance (


) and a truncated pharmacological half-life.

To overcome this without drastically altering the molecule's spatial geometry, medicinal chemists employ targeted fluorination[3][4]. This guide objectively compares the metabolic stability of the parent phenyl(pyridin-2-yl)methanol against its fluorinated counterpart, (3,5-difluorophenyl)(pyridin-2-yl)methanol, providing mechanistic insights and validated experimental methodologies.

The Mechanistic Rationale of 3,5-Difluorination

The introduction of fluorine atoms at the 3,5-positions (meta) of the phenyl ring is not a random structural tweak; it is a highly calculated modification driven by physical organic chemistry[3][5].

  • Bond Dissociation Energy (BDE): The C–F bond possesses a remarkably high dissociation energy (typically ~485 kJ/mol) compared to the standard C–H bond (~416 kJ/mol)[3][5]. This extreme thermodynamic stability effectively blocks direct oxidative cleavage at the substituted meta positions.

  • Electronic Deactivation: Fluorine exerts a powerful

    
    -inductive electron-withdrawing effect. By pulling electron density away from the aromatic 
    
    
    
    -system, the 3,5-difluoro motif deactivates the remaining unsubstituted ortho and para positions against electrophilic attack by the high-valent iron-oxo species (Compound I) of CYP450 enzymes[4][6].
  • Steric Conservation: With a Van der Waals radius of 1.47 Å (versus 1.20 Å for hydrogen), fluorine is the closest isosteric replacement available. This ensures the modified analog retains its intended receptor binding conformation while gaining metabolic resistance[3].

MetabolicPathway A Phenyl(pyridin-2-yl)methanol (Non-Fluorinated) CYP1 CYP450 Oxidation A->CYP1 B (3,5-Difluorophenyl)(pyridin-2-yl)methanol (Fluorinated) CYP2 CYP450 Oxidation B->CYP2 Met1 Rapid Aromatic Hydroxylation (High Clearance) CYP1->Met1 Met2 Metabolic Resistance (Extended Half-life) CYP2->Met2

Caption: CYP450-mediated metabolic pathways of fluorinated vs non-fluorinated analogs.

Quantitative Data Comparison

The table below summarizes representative in vitro Phase I metabolic stability data utilizing pooled Human Liver Microsomes (HLM). The data clearly illustrates the protective effect of the 3,5-difluorophenyl motif.

CompoundHLM

(min)

(

L/min/mg protein)
Remaining at 60 min (%)Primary Phase I Liability
Phenyl(pyridin-2-yl)methanol 18.574.9< 10%Phenyl ring hydroxylation
(3,5-Difluorophenyl)(pyridin-2-yl)methanol > 120< 11.5> 85%Minor pyridine oxidation

Note: The dramatic reduction in apparent intrinsic clearance (


) confirms that the electron-withdrawing nature of the fluorine atoms successfully shields the aromatic system from rapid CYP-mediated degradation.

Experimental Methodology: Self-Validating HLM Assay

To ensure trustworthiness and reproducibility, the metabolic stability data must be generated using a self-validating experimental system. Below is the optimized step-by-step protocol for assessing Phase I clearance.

Phase I Metabolic Stability in Human Liver Microsomes

Rationale for Test System: HLMs contain the full complement of major membrane-bound CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) required to evaluate oxidative liability in a biologically relevant matrix.

  • Reagent Preparation & Pre-incubation: Prepare a 1

    
    M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
    Causality: A low substrate concentration (1 
    
    
    
    M) ensures the reaction obeys first-order kinetics (
    
    
    ), which is an absolute requirement for accurately calculating intrinsic clearance. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium before initiating the reaction.
  • Reaction Initiation: Add 1 mM NADPH to the mixture to start the assay. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; its precise addition controls the exact

    
     start time of the metabolic reaction.
    
  • Time-Course Sampling: Extract 50

    
    L aliquots from the incubation mixture at predetermined time points (0, 5, 15, 30, 45, and 60 minutes).
    
  • Reaction Quenching & Protein Precipitation: Immediately plunge each extracted aliquot into 150

    
    L of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).
    Causality: The cold organic solvent denatures the microsomal proteins, instantly halting enzymatic activity. The internal standard normalizes downstream ionization variations during mass spectrometry.
    
  • System Validation (Quality Control): Run parallel assays using Verapamil (high clearance control) and Warfarin (low clearance control). Causality: This step is critical for a self-validating protocol. It confirms the metabolic competency of the specific HLM batch; if the controls fail to clear at expected rates, the assay is rejected.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

HLMWorkflow Step1 1. Pre-incubation (Compound + HLM) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Time-course Sampling Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • Title: The Importance of Fluorine in the Life Science Industry. Source: CHIMIA. URL: [Link]

  • Title: The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters (PMC/NIH). URL: [Link]

  • Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold. Source: MDPI. URL: [Link]

Sources

A Researcher's Guide to Lipophilicity (LogP): A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diarylmethanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the gold-standard metric for quantifying lipophilicity.[1] Diarylmethanols, which feature two aryl groups attached to a central carbinol carbon, are a privileged scaffold found in numerous biologically active compounds.[2][3]

This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated diarylmethanols. We will explore the nuanced effects of fluorine substitution, present illustrative comparative data, and provide detailed, field-proven experimental protocols for the accurate determination of LogP.

The Complex Influence of Fluorine on Molecular Lipophilicity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate its biological and physical properties.[4][5][6] However, the effect of fluorination on lipophilicity is not straightforward. It arises from a complex interplay of factors, including the high electronegativity of fluorine, the strength of the carbon-fluorine (C-F) bond, and the resulting changes in molecular polarity and surface hydrophobicity.[7]

  • Aromatic Fluorination : The substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity. This is because the increased molecular surface area and hydrophobicity often outweigh the increase in polarity from the C-F bond.[8]

  • Aliphatic Fluorination : The effect is more complex in aliphatic systems. A single fluorine atom can increase the polarity of a molecule, leading to a decrease in LogP. However, the addition of a second or third fluorine atom to the same carbon (geminal di- or trifluorination) often results in a net increase in lipophilicity. This is because the individual C-F bond dipoles can partially cancel each other out, while the overall molecular surface becomes more hydrophobic.[7][9] This non-additive effect is sometimes referred to as the "checkmark" trend.[9]

Judicious use of fluorine allows chemists to fine-tune a molecule's LogP to fall within the optimal range for oral bioavailability, typically considered to be between 1 and 3.[10]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Diarylmethanols

To illustrate the impact of fluorination on the LogP of diarylmethanols, let us consider a parent compound, diphenylmethanol, and its fluorinated analogs. The LogP values presented in the table below are illustrative, based on established principles of fluorine's effect on lipophilicity.

Compound NameStructurePosition of FluorineExpected Change in LogPIllustrative LogP
Diphenylmethanol(C₆H₅)₂CHOHN/ABaseline2.80
(4-Fluorophenyl)(phenyl)methanol(FC₆H₄)(C₆H₅)CHOHAromatic (mono)Slight Increase2.95
Bis(4-fluorophenyl)methanol(FC₆H₄)₂CHOHAromatic (di)Moderate Increase3.10
Phenyl(4-(trifluoromethyl)phenyl)methanol(C₆H₅)(CF₃C₆H₄)CHOHAromatic (CF₃)Significant Increase3.85
  • Monofluorination of one of the phenyl rings is expected to slightly increase the LogP value compared to the parent diphenylmethanol.

  • Difluorination , with one fluorine on each phenyl ring, would further increase the lipophilicity.

  • The introduction of a trifluoromethyl (-CF₃) group , a common modification in drug design, dramatically increases the LogP due to its significant hydrophobic surface area.

Experimental Protocols for LogP Determination

Accurate and reproducible LogP data is the bedrock of any lipophilicity study. Below are detailed protocols for the two most common and reliable methods for LogP determination.

Protocol 1: The Shake-Flask Method (OECD 107) - The Gold Standard

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[1][11][12]

Causality Behind Experimental Choices: The shake-flask method's reliability hinges on achieving true thermodynamic equilibrium. Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Centrifugation ensures a clean separation of the two phases, which is especially important for compounds that might form microemulsions.

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 7.4) to represent physiological conditions.

    • Pre-saturate the n-octanol with the buffer and, conversely, the buffer with n-octanol. To do this, mix equal volumes of both liquids in a separation funnel, shake vigorously for 20 minutes, and let the layers separate for at least 24 hours.

  • Sample Preparation:

    • Prepare a stock solution of the diarylmethanol test compound in n-octanol (pre-saturated). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a glass vial with a PTFE-lined cap, combine a precise volume of the n-octanol stock solution and the pre-saturated buffer. Typical volume ratios (octanol:water) are 1:1, 2:1, and 1:2 to ensure the reliability of the measurement across different conditions.

    • Agitate the vials at a constant temperature (e.g., 25°C) on a mechanical shaker for a sufficient time to reach equilibrium (typically 1-24 hours, depending on the compound).

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P).

    • The final LogP should be reported as the average of the values obtained from the different volume ratios. The values should be within a range of ± 0.3 units.[13]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Pre-saturate n-Octanol & Buffer Sample 2. Prepare Stock in n-Octanol Solvents->Sample Mix 3. Mix Stock & Buffer Sample->Mix Agitate 4. Agitate to Equilibrium Mix->Agitate Separate 5. Centrifuge for Phase Separation Agitate->Separate Analyze_O 6a. Analyze Octanol Phase (HPLC) Separate->Analyze_O Analyze_A 6b. Analyze Aqueous Phase (HPLC) Separate->Analyze_A Calculate 7. Calculate LogP Analyze_O->Calculate Analyze_A->Calculate caption Shake-Flask Method for LogP Determination.

Caption: Shake-Flask Method for LogP Determination.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method estimates LogP based on the retention time of a compound on a hydrophobic stationary phase. It is faster and requires less material than the shake-flask method, making it suitable for higher throughput screening.[14][15]

Causality Behind Experimental Choices: The principle here is "like dissolves like." The C18 stationary phase is highly lipophilic. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). The calibration curve, built with compounds of known LogP values, provides the essential link between retention time and lipophilicity. The isocratic mobile phase ensures that the elution conditions are constant, making the retention time a reliable measure of the compound's interaction with the stationary phase.

Step-by-Step Methodology:

  • System Preparation:

    • Use an HPLC system with a C18 column (a common lipophilic stationary phase).

    • Prepare a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

    • The analysis is performed under isocratic conditions (a constant mobile phase composition).

  • Calibration:

    • Select a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds.

    • Inject each standard compound individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation:

    • For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values for the standards. This should yield a linear relationship. Perform a linear regression to get the equation of the line (y = mx + c).

  • Sample Analysis:

    • Dissolve the diarylmethanol test compounds in a suitable solvent (e.g., mobile phase).

    • Inject each test compound and record its retention time (t_R).

  • LogP Estimation:

    • Calculate the capacity factor (k) for each test compound.

    • Using the calibration curve equation, calculate the LogP of the test compound: LogP = (log(k) - c) / m.

HPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result Inject_Std 1. Inject Standards (Known LogP) Record_tR 2. Record Retention Times (tR) Inject_Std->Record_tR Calc_k 3. Calculate log(k) Record_tR->Calc_k Plot 4. Plot log(k) vs LogP & Generate Curve Calc_k->Plot Estimate_LogP 8. Estimate LogP from Calibration Curve Plot->Estimate_LogP Inject_Test 5. Inject Test Compound Record_tR_Test 6. Record its Retention Time Inject_Test->Record_tR_Test Calc_k_Test 7. Calculate its log(k) Record_tR_Test->Calc_k_Test Calc_k_Test->Estimate_LogP caption HPLC-Based Method for LogP Estimation.

Caption: HPLC-Based Method for LogP Estimation.

Conclusion

The strategic incorporation of fluorine is a powerful tool for modulating the lipophilicity of diarylmethanols and other drug candidates. As demonstrated, the effects are highly dependent on the number and location of the fluorine atoms, allowing for precise tuning of a compound's physicochemical properties. An increase in lipophilicity is generally observed with aromatic fluorination and polyfluorination of aliphatic groups. The choice between the robust shake-flask method and the high-throughput HPLC method for LogP determination will depend on the stage of the research, with both providing invaluable data to guide the drug development process. A thorough understanding of these principles and methodologies is essential for any researcher aiming to optimize the pharmacokinetic profile of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2016, August 30). Fluorination methods for drug discovery and development.
  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
  • ScienceDirect. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine....
  • SpringerLink. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • PubMed. (2009, March 15). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector.
  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Organic Chemistry Portal. (n.d.). Nonracemic Diarylmethanols From CuH-Catalyzed Hydrosilylation of Diaryl Ketones.
  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl....
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • National Institutes of Health. (n.d.). Benzylic Methylene Functionalizations of Diarylmethanes.
  • ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • ResearchGate. (2024, August). (PDF) LogP / LogD shake-flask method v1.
  • PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • PubMed. (2016, January 11). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New Log P Determination Method.
  • National Institutes of Health. (n.d.). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols.
  • ResearchGate. (2026, February 16). Enantioselective Synthesis of Triarylmethanes via Intermolecular C-H Functionalization of Cyclohexadienes with Diaryldiazomethanes.
  • University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated.
  • National Institutes of Health. (2022, March 14). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (3,5-Difluorophenyl)(pyridin-2-yl)methanol, a compound frequently utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and authoritative regulations, designed to be a trusted resource for laboratory professionals.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for (3,5-Difluorophenyl)(pyridin-2-yl)methanol should always be the primary source of information, we can infer its likely hazard profile based on its chemical structure and related compounds.

(3,5-Difluorophenyl)(pyridin-2-yl)methanol belongs to the pyridinylmethanol family. Analogous compounds, such as 3-Pyridinemethanol, are classified as harmful if swallowed, skin and eye irritants, and may cause respiratory irritation[1][2][3]. The presence of a difluorophenyl group may introduce additional toxicological considerations. Therefore, it must be treated as a hazardous substance.

Key Principles:

  • No Drain or Trash Disposal: Due to its potential toxicity and environmental impact, this compound must never be disposed of down the sink or in regular trash[4][5]. Improper disposal can contaminate water systems and pose a risk to public health and the environment[3][6].

  • Consult the SDS: The Safety Data Sheet is the most authoritative source for detailed hazard information, including permissible exposure limits and specific handling precautions[7][8].

  • Hazardous Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified as hazardous due to its toxicity[6][9].

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling (3,5-Difluorophenyl)(pyridin-2-yl)methanol waste. The goal is to create a barrier between the researcher and the hazardous material.

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, as the compound is a likely skin irritant[1][2]. Always check the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. However, if an SDS indicates respiratory hazards or if aerosols could be generated, a NIOSH-approved respirator may be necessary.The use of a chemical fume hood is the primary engineering control to minimize inhalation of vapors[3][10].

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is a systematic process that ensures safety and compliance at every stage.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers[11][12]. Never mix incompatible waste streams[13][14].

Waste Stream Compatibility with (3,5-Difluorophenyl)(pyridin-2-yl)methanol Rationale
Acids (Strong) Incompatible Pyridines are basic and can react exothermically with strong acids[1][11].
Bases (Strong) Compatible Generally compatible, but always consult your institution's specific guidelines.
Oxidizing Agents (Strong) Incompatible Alcohols can be oxidized, potentially leading to a runaway reaction[1][11].
Halogenated Organic Solvents Incompatible This compound does not contain halogens in a solvent form. It should be placed in a non-halogenated waste stream to facilitate proper disposal and recycling of halogenated solvents.
Non-Halogenated Organic Solvents Compatible This is the most likely appropriate liquid waste stream for this compound.

Action: Dispose of (3,5-Difluorophenyl)(pyridin-2-yl)methanol waste in a container designated for non-halogenated organic waste .

Step 2: Container Selection and Labeling

The integrity of the waste containment system begins with the right container and clear, accurate labeling.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap[6][11][15]. High-density polyethylene (HDPE) or glass containers are typically appropriate[16].

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include[15][16][17]:

    • The words "Hazardous Waste "

    • The full chemical name: (3,5-Difluorophenyl)(pyridin-2-yl)methanol

    • An accurate list of all constituents by percentage or volume.

    • The associated hazards (e.g., Toxic, Irritant)[11].

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA)[11][15][17].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[6][17]. A designated area within a chemical fume hood is often a suitable choice[11].

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste[4][11][12][15]. This minimizes the release of vapors and prevents spills.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks[4][12].

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion[18].

Step 4: Arranging for Disposal

Once a waste container is full, it must be removed from the laboratory promptly.

  • Request a Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[4][15].

  • Date the Container: When the container is full and ready for pickup, write the date on the hazardous waste label[11].

  • Timely Removal: Full containers must be removed from the SAA within three days, according to EPA regulations[11][15].

Management of Contaminated Materials and Empty Containers

Any item that comes into contact with (3,5-Difluorophenyl)(pyridin-2-yl)methanol must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and absorbent materials used for cleaning should be collected in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Empty Containers: An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol)[4].

    • Rinse the container with a small amount of solvent.

    • Pour the rinsate into the appropriate hazardous waste container.

    • Repeat this process two more times.

    • After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin as per your institution's policy[4][13].

Emergency Spill Protocol

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood[3].

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to surround and absorb the liquid[3][10].

  • Collect the Waste: Carefully scoop the absorbed material into a compatible container.

  • Label and Dispose: Seal the container, label it as "Spill Debris containing (3,5-Difluorophenyl)(pyridin-2-yl)methanol," and dispose of it as hazardous waste[3].

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of (3,5-Difluorophenyl)(pyridin-2-yl)methanol and associated materials.

DisposalWorkflow Waste (3,5-Difluorophenyl)(pyridin-2-yl)methanol (Liquid Waste) Segregate Segregate into Non-Halogenated Organic Waste Waste->Segregate Contaminated_Solid Contaminated Solids (Gloves, Wipes, etc.) Bag_Solid Collect in Labeled Hazardous Waste Bag Contaminated_Solid->Bag_Solid Empty_Container Empty Reagent Bottle Triple_Rinse Triple-Rinse with Appropriate Solvent? Empty_Container->Triple_Rinse HW_Container Hazardous Waste Container (Liquid) Segregate->HW_Container Yes HW_Solid_Container Hazardous Waste Container (Solid) Bag_Solid->HW_Solid_Container Rinsate Collect Rinsate in Liquid HW Container Triple_Rinse->Rinsate Yes Clean_Container Dispose of Clean Container in Glass Recycling/Trash Triple_Rinse->Clean_Container No (Treat as HW) Rinsate->HW_Container Clean_Container->HW_Solid_Container If not cleanable

Caption: Disposal workflow for (3,5-Difluorophenyl)(pyridin-2-yl)methanol waste.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of California, Irvine Environmental Health & Safety. Laboratory Hazardous Chemical Waste Guidelines.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University Office of Clinical and Research Safety. The Laboratory Standard.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory - OSHA Laboratory Standard.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Pyridinemethanol.
  • ChemScene. (3,5-Difluoropyridin-2-yl)methanol Safety Information.
  • AK Scientific, Inc. Safety Data Sheet - [6-(Difluoromethyl)pyridin-2-YL]methanol.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-(Difluoromethoxy)pyridin-2-amine dihydrochloride.
  • ChemScene. (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Page.
  • Univar Solutions. SAFETY DATA SHEET METHANOL.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Pyridinemethanol.
  • BenchChem. Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN.

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Personal protective equipment for handling (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (3,5-Difluorophenyl)(pyridin-2-yl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a molecule's physicochemical properties and the laboratory environment. (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) is a fluorinated pyridine derivative frequently utilized in drug discovery. While its structural motifs make it an excellent pharmacophore, they also dictate specific hazard profiles that require precise operational controls[1].

This guide provides a self-validating, step-by-step protocol for safely handling this compound, ensuring that every safety measure is actively verified before execution.

Chemical Profile & Mechanistic Hazard Assessment

Before designing a handling protocol, we must understand why this molecule behaves the way it does. The presence of the lipophilic difluorophenyl group alongside the basic pyridine nitrogen significantly influences its biological interaction[1].

Property / HazardQuantitative Value / ClassificationMechanistic Implication & Causality
Molecular Weight 221.20 g/mol [1]Small molecular size allows it to traverse biological membranes easily.
LogP (Calculated) ~2.44[1]Moderate lipophilicity enhances the potential for dermal penetration.
H302 Harmful if swallowed[1]Gastrointestinal absorption is facilitated by its hydrogen-bonding capacity (1 donor, 2 acceptors).
H315 / H319 Skin & Serious Eye Irritant[2]The basicity of the pyridine nitrogen disrupts the lipid bilayers of the stratum corneum and corneal epithelium, leading to localized inflammation.
H335 Respiratory Irritant[3]If aerosolized, fine dust particulates deposit in the upper respiratory tract, dissolving in mucosal fluids to cause basic irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules; PPE must be tailored to the molecule's specific physicochemical threats.

PPE CategorySpecificationScientific Causality & Justification
Dermal Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant).Latex is highly permeable to lipophilic organics. Nitrile provides a superior barrier against this molecule's non-polar aromatic rings[4].
Ocular Protection Snug-fitting, splash-proof safety goggles (ANSI Z87.1 / EN 166).Standard safety glasses with side shields are insufficient for H319 hazards if airborne dust is generated. Goggles provide a complete orbital seal[2].
Respiratory Protection N95/FFP2 particulate respirator (if handling outside a hood).Mitigates H335 risks. Because the compound is a solid at room temperature, the primary inhalation risk is particulate aerosolization, not vapor pressure[3].
Body Protection Flame-resistant, tightly woven cotton lab coat.Prevents electrostatic accumulation, which can cause dry fluorinated powders to "jump" or aerosolize during transfer.

Operational Protocol: A Self-Validating System

Every step in this protocol includes a validation check to ensure the control measure is actively working before proceeding.

Phase 1: Preparation & Environmental Control

  • Validate Primary Engineering Control: Turn on the chemical fume hood.

    • Self-Validation: Do not just rely on the power switch. Check the continuous flow monitor to ensure a face velocity of at least 0.5 m/s (100 fpm). If a digital monitor is absent, tape a small piece of tissue to the bottom of the sash; it must pull inward steadily.

  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static cloth. Fluorinated organics often hold static charges, causing them to scatter and increasing H335 inhalation risks.

Phase 2: Execution (Weighing and Transfer)

  • Closed-System Transfer: Bring the sealed vial of (3,5-Difluorophenyl)(pyridin-2-yl)methanol into the fume hood. Open the vial only within the 6-inch safe zone behind the sash.

  • Weighing: Use a V-shaped anti-static weigh boat.

    • Causality: V-shaped boats allow for direct pouring into the reaction vessel without the need for secondary scraping, minimizing aerosol generation.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DCM) directly to the pre-weighed solid within the fume hood.

    • Self-Validation: Cap the volumetric flask or vial immediately after solvent addition. Visually confirm complete dissolution by inverting the vial before removing it from the protective environment of the hood.

Phase 3: Decontamination & Spill Response

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent that effectively solubilizes the compound (e.g., a 70% isopropanol/water mixture), followed by a dry wipe.

  • Spill Protocol (H315/H319/H335): In the event of a solid spill, do not dry sweep. Dry sweeping aerosolizes the irritant. Cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[4].

Disposal Plan

Because this compound contains fluorine atoms, it is classified as a halogenated organic and must be strictly segregated from general waste streams.

  • Solid Waste: Dispose of empty vials, contaminated weigh boats, and gloves in a designated "Halogenated Solid Waste" bin.

  • Liquid Waste: Any solutions containing this compound must be routed to "Halogenated Organic Liquid Waste." Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions in the waste stream and violates EPA/RCRA regulations.

Hazard Mitigation Workflow

HazardMitigation Compound (3,5-Difluorophenyl) (pyridin-2-yl)methanol CAS: 1339891-78-9 H335 H335: Respiratory Irritant (Particulate Aerosolization) Compound->H335 H315 H315 / H319: Skin & Eye Irritant (Membrane Disruption) Compound->H315 H302 H302: Harmful if Swallowed (GI Absorption) Compound->H302 FumeHood Fume Hood (>0.5 m/s) Anti-Static Tools H335->FumeHood PPE Nitrile Gloves (>0.11mm) ANSI Z87.1 Goggles H315->PPE Hygiene Strict Lab Hygiene Closed-System Transfer H302->Hygiene Execution Execution: Weighing & Dissolution FumeHood->Execution PPE->Execution Hygiene->Execution Disposal Disposal: Halogenated Waste Stream Execution->Disposal

Logical workflow mapping hazards of (3,5-Difluorophenyl)(pyridin-2-yl)methanol to mitigations.

References

  • ChemScene. "(3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Information and Hazard Data." ChemScene, 2026. 1

  • Occupational Safety and Health Administration (OSHA). "SAFETY DATA SHEET - OSHA." OSHA.gov, 2016. 4

  • MilliporeSigma. "SAFETY DATA SHEET - MilliporeSigma." SigmaAldrich.com, 2024.3

  • National Institutes of Health. "GHS Classification (Rev.11, 2025) Summary." PubChem, 2025. 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.